molecular formula C31H25N5Na2O6S2 B1196764 Acid red 119 CAS No. 70210-06-9

Acid red 119

Número de catálogo: B1196764
Número CAS: 70210-06-9
Peso molecular: 673.7 g/mol
Clave InChI: GYGVRMLIQVFLPE-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Acid Red 119 (CAS 12220-20-1/70210-06-9) is a synthetic double azo dye with the molecular formula C₃₁H₂�N₅Na₂O₆S₂ and a molecular weight of 637.67 g/mol . As a model sulfonated azo dye, it serves as a critical compound in environmental science research, particularly for developing and optimizing wastewater treatment technologies. Studies have demonstrated its use in evaluating advanced bioremediation processes, such as exploring the decolorization capabilities of specific bacterial strains like Bacillus thuringiensis . Furthermore, its stability and complex structure make it an excellent subject for investigating the efficacy of Advanced Oxidation Processes (AOPs), including the electro-Fenton process, for the degradation of persistent organic pollutants in water . Beyond environmental studies, this compound is also relevant in materials science for the dyeing and printing of protein-based and synthetic fibers like wool, silk, and polyamide, as well as for leather coloration, providing a subject for research into dyeing kinetics and fastness properties . Its well-documented structure and behavior make it a valuable reagent for methodological research. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N5O6S2.2Na/c1-2-36(21-22-7-5-9-26(19-22)43(37,38)39)25-15-13-23(14-16-25)32-34-30-17-18-31(29-12-4-3-11-28(29)30)35-33-24-8-6-10-27(20-24)44(40,41)42;;/h3-20H,2,21H2,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGVRMLIQVFLPE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N5Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60890000
Record name C.I Acid Red 119
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URL https://comptox.epa.gov/dashboard/DTXSID60890000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

673.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70210-06-9, 12220-20-1
Record name Acid Red 119
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 3-[[ethyl[4-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]phenyl]amino]methyl]-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I Acid Red 119
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3-[[ethyl[4-[[4-[(3-sulphonatophenyl)azo]-1-naphthyl]azo]phenyl]amino]methyl]benzenesulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenesulfonic acid, 3-[[ethyl[4-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]phenyl]amino]methyl]-, sodium salt (1:2)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Acid Red 119: Molecular Structure, Properties, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Acid Red 119, a synthetic dye with significant applications in research and various industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, alongside methodologies for its experimental use.

Core Molecular and Chemical Data

This compound is classified as a double azo dye.[1][2][3] Its chemical structure is characterized by the presence of two azo groups (-N=N-) connecting aromatic rings. This structure is responsible for its characteristic red color.

Molecular Formula: C₃₁H₂₅N₅Na₂O₆S₂[1][4]

IUPAC Name: Disodium 3-((ethyl(4-((4-((3-sulfophenyl)azo)-1-naphthalenyl)azo)phenyl)amino)methyl)benzenesulfonate[5]

Synonyms: Acid Red V, Weak Acid Red Brown V, C.I. This compound[2][6]

The quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 637.67 g/mol [1][2]
CAS Number 12220-20-1 (Deprecated), 70210-06-9[1][2][5]
Appearance Red to dark red powder[4]
Solubility Soluble in water and alcohol; Insoluble in ether[4]
Stability Stable under acidic conditions; Less stable in alkaline environments[4]

Experimental Protocols

This compound is utilized in various experimental contexts, particularly in wastewater treatment studies to assess the efficacy of different removal techniques. Below are detailed methodologies for coagulation/flocculation and adsorption experiments.

Coagulation/Flocculation for Dye Removal

This protocol outlines a typical batch experiment to determine the efficiency of a coagulant in removing this compound from an aqueous solution.[7]

Materials:

  • This compound stock solution (e.g., 1000 mg/L)

  • Coagulant (e.g., Ferric Chloride Sludge - FCS, Polyaluminium Chloride Sludge - PACS)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Jar testing apparatus

  • Spectrophotometer

Procedure:

  • Prepare a series of beakers with a known concentration of this compound solution (e.g., 200 mg/L) from the stock solution.

  • Adjust the initial pH of the solutions to desired levels (e.g., ranging from 3 to 12) using HCl or NaOH.

  • Add varying dosages of the coagulant to each beaker (e.g., 50, 100, 150, 200 mg/L).

  • Subject the beakers to a rapid mixing phase (e.g., 120 rpm for 3 minutes) in the jar testing apparatus to ensure dispersion of the coagulant.

  • Follow with a slow mixing phase (e.g., 40 rpm for 20 minutes) to promote floc formation.

  • Allow the flocs to settle for a specified period (e.g., 30 minutes).

  • Carefully collect the supernatant from each beaker.

  • Measure the final dye concentration in the supernatant using a spectrophotometer at the maximum absorbance wavelength of this compound.

  • Calculate the dye removal efficiency for each condition.

Adsorption Studies for Dye Removal

This protocol describes a batch adsorption experiment to evaluate the capacity of an adsorbent material to remove this compound.[8][9]

Materials:

  • This compound stock solution

  • Adsorbent material (e.g., dried sewage sludge, activated carbon)

  • Shaker or magnetic stirrer

  • pH meter

  • Centrifuge or filtration apparatus

  • Spectrophotometer

Procedure:

  • Prepare this compound solutions of varying initial concentrations (e.g., 50, 100, 150, 200 mg/L).

  • Adjust the pH of each solution to the desired value.

  • Add a fixed amount of the adsorbent (e.g., 1 g/L) to each solution.

  • Agitate the mixtures at a constant speed and temperature for a predetermined contact time (e.g., 60 minutes) to reach equilibrium.

  • Separate the adsorbent from the solution by centrifugation or filtration.

  • Measure the final concentration of this compound in the liquid phase using a spectrophotometer.

  • Calculate the amount of dye adsorbed per unit mass of the adsorbent.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow of the coagulation-flocculation experiment described above.

Coagulation_Workflow A Prepare this compound Solution B Adjust Initial pH A->B C Add Coagulant B->C D Rapid Mixing (Dispersion) C->D E Slow Mixing (Flocculation) D->E F Settling E->F G Supernatant Collection F->G H Spectrophotometric Analysis G->H I Calculate Removal Efficiency H->I

Coagulation-Flocculation Experimental Workflow

Applications

Beyond its use in wastewater treatment research, this compound has several industrial and scientific applications:

  • Textile and Leather Dyeing: It is used to impart a red color to materials such as wool, polyamide, and silk.[2][6]

  • Biological Staining: In the biomedical field, it can be employed as a cell stain, although specific protocols are less commonly documented in readily available literature.[4]

  • Paper and Ink Production: It also finds use as a colorant in the manufacturing of paper and inks.[10]

References

Synonyms and alternative names for C.I. Acid Red 119

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 119 is a synthetic disazo dye that sees primary application in the dyeing of textiles, leather, and paper.[1] In the biomedical field, it is also recognized for its use as a biological stain. This technical guide provides a detailed overview of C.I. This compound, including its various synonyms and alternative names, key chemical and physical properties, and a representative protocol for its application in histological staining. It is important to note that while the toxicological effects of this dye have been a subject of study, particularly in the context of its bioremediation, there is no information available in the current scientific literature linking C.I. This compound to specific cellular signaling pathways.

Synonyms and Alternative Names

C.I. This compound is known by a multitude of synonyms and trade names, which can often be a source of confusion in research and application. The following table provides a comprehensive list of these alternative designations.

Primary Designations Synonyms & Trade Names
C.I. This compoundAcid Maroon LFS
C.I. 262085Acid Milling Bordeaux C
CAS No: 12220-20-1This compound 125%
CAS No: 70210-06-9Acid Red No 11
Acid Red VAiredale Red Brown VBM
Weak Acid Red Brown VAkacid Bordeaux S 125%
Alto Milling Red Brown V 100%
Aminyl Red Brown F-VL
Best Acid Milling Red Brown V
Chenitan Maroon V
Doracid Red Brown V
Everacid Red Brown N-V
Haricid Maroon V 150%
Intrapel Bordeaux F-

Chemical and Physical Properties

A summary of the key quantitative data for C.I. This compound is presented in the table below for easy reference and comparison.

Property Value Reference
Molecular Formula C₃₁H₂₅N₅Na₂O₆S₂[1]
Molecular Weight 637.67 g/mol [1]
C.I. Number 262085[1]
CAS Numbers 12220-20-1, 70210-06-9[1]
Solubility Soluble in water.
Appearance Red powder.

Experimental Protocol: Histological Staining

I. Materials

  • C.I. This compound powder

  • Distilled water

  • Glacial acetic acid

  • Paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Hematoxylin (B73222) (e.g., Harris's or Mayer's)

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's tap water substitute or other bluing agent

  • Mounting medium

II. Preparation of Staining Solution

  • Stock Solution (1% w/v): Dissolve 1 g of C.I. This compound powder in 100 mL of distilled water.

  • Working Solution (0.5% w/v): Dilute the stock solution 1:1 with distilled water. Add 0.5 mL of glacial acetic acid per 100 mL of working solution to achieve an acidic pH, which enhances staining.

III. Staining Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Hydrate in 70% ethanol for 3 minutes.

    • Rinse in running tap water.

  • Nuclear Staining:

    • Immerse in a filtered hematoxylin solution for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate briefly in acid alcohol (1-3 seconds).

    • Wash in running tap water.

    • Blue the sections in Scott's tap water substitute or an equivalent for 1-2 minutes.

    • Wash in running tap water.

  • Counterstaining with C.I. This compound:

    • Immerse slides in the 0.5% C.I. This compound working solution for 3-5 minutes. The optimal time may need to be determined empirically.

    • Briefly rinse in distilled water to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols: 95% ethanol (2 changes, 1 minute each) and 100% ethanol (2 changes, 1 minute each).

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a permanent mounting medium.

IV. Expected Results

  • Nuclei: Blue/Purple

  • Cytoplasm, Muscle, Keratin: Shades of red

  • Collagen: May stain a lighter shade of red or remain unstained, depending on the tissue and differentiation.

Logical Workflow for Histological Staining

The following diagram illustrates the sequential steps involved in the histological staining protocol using C.I. This compound.

Staining_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Finalization Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Nuclear_Stain Nuclear Staining (Hematoxylin) Rehydration->Nuclear_Stain Differentiation Differentiation (Acid Alcohol) Nuclear_Stain->Differentiation Bluing Bluing Differentiation->Bluing Counterstain Counterstaining (C.I. This compound) Bluing->Counterstain Dehydration Dehydration (Graded Ethanol) Counterstain->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Fig. 1: Histological staining workflow with C.I. This compound.

References

An In-depth Technical Guide to Acid Red 119 (CAS Number: 12220-20-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Red 119, a synthetic dye with applications spanning various industrial and scientific fields. The information presented herein is intended to support research, development, and safety protocols involving this compound.

Physicochemical Properties

This compound is a red to dark red powdery substance.[1] It is a double azo class dye with the C.I. No. 262085.[2][3][4][5]

PropertyValueReferences
CAS Number 12220-20-1 (also cited as 70210-06-9)[2][5][6][7][8][9]
Molecular Formula C₃₁H₂₅N₅Na₂O₆S₂[2][4][6][7][8][9]
Molecular Weight 637.67 g/mol (also cited as 673.7 g/mol )[2][4][6][7][8][9]
Appearance Red to dark red powder[1][3][5][6][9]
Hue Bordeaux[3][5]
Solubility Soluble in water and alcohol; insoluble in ether[1][3][5][10][11]
Purity ≥95% - 99%[10][12][13][14]
pH 6-7 (1% Solution)[10]
Stability Stable under acidic pH conditions and normal temperatures and pressures; less stable in alkaline environments.[1][9]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process involving diazo coupling reactions.[2] The general manufacturing method is as follows:

  • Diazotization: 3-Aminobenzenesulfonic acid is diazotized.

  • First Coupling: The resulting diazonium salt is coupled with Naphthalen-1-amine.

  • Second Diazotization: The product from the first coupling is then diazotized again.

  • Second Coupling: The final step involves coupling this product with 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid.[2]

This reaction requires careful control of temperature, reaction time, stirring, and pH.[1]

Synthesis_of_Acid_Red_119 A 3-Aminobenzenesulfonic acid B Diazotization A->B D First Coupling B->D C Naphthalen-1-amine C->D E Intermediate Product D->E F Second Diazotization E->F H Second Coupling F->H G 3-(Ethyl(phenyl)amino)methyl) benzenesulfonic acid G->H I This compound H->I

Caption: Synthesis pathway of this compound.

Applications

This compound is a versatile dye used across several industries:

  • Textile Industry: It is widely used for dyeing and printing on protein fibers like wool and silk, as well as polyamides like nylon.[2][11][12][14][15][16]

  • Leather Industry: The dye imparts vibrant red shades to various leather goods.[1][2][3][10][11][12][14][15][16][17]

  • Paper Industry: It is used to add red color to paper products.[1][10][11][12][17]

  • Inks: The dye is suitable for manufacturing red inks for industrial and printing applications.[11][12][17]

  • Cosmetics: It is used in the formulation of red tones for some beauty and personal care products.[11][12][17]

  • Biomedical Field: It can be used as a cell stain in laboratory settings.[1]

  • Research: Some studies suggest potential as an anticancer agent and kinase inhibitor, though this is not a primary application.[7] It has also been used in wastewater treatment studies and as a cross-linking agent in kinetic studies.[18]

Toxicological and Safety Information

Hazard Identification:

  • Causes skin irritation (H315).[19]

  • Causes serious eye irritation (H319).[19]

  • May cause respiratory irritation (H335).[19]

  • Harmful if swallowed, may cause gastrointestinal irritation.[9]

Safety Precautions and Handling:

  • Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation.[9][19] Facilities should have an eyewash fountain and safety shower.[9][19]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses or goggles.[1][9][19]

    • Skin Protection: Wear protective gloves and clothing.[1][9][19]

    • Respiratory Protection: Avoid inhaling dust.[1] Use an approved respirator if dust generation is unavoidable.[9]

  • Handling: Wash hands thoroughly after handling.[9][19] Avoid contact with skin, eyes, and clothing.[9][19] Do not eat, drink, or smoke when using this product.[20]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[9][19] Keep away from incompatible substances like strong oxidizing and reducing agents.[9]

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[9][19]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes.[9][19]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[9][19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][19]

Experimental Protocols

A recent study investigated the hepatotoxic effects of this compound on the freshwater fish Channa punctata. The following protocols are based on this research.[21][22][23]

5.1. Acute Toxicity Study in Channa punctata

  • Objective: To evaluate the toxic potential of this compound by assessing DNA damage, biochemical alterations, and histopathological changes in liver tissue.[21][22][23]

  • Test Organism: Freshwater fish, Channa punctata.[21][22]

  • Test Substance: this compound (CAS No. 12220-20-1), purity 100%.[22]

  • Experimental Design:

    • Fish were divided into three groups: a control group (water only) and two experimental groups.

    • Experimental groups were exposed to two sub-lethal concentrations of this compound: 15.90 mg/L and 31.81 mg/L.[21][22][23]

    • The exposure duration was 96 hours.

    • Liver tissue samples were collected at 24, 48, 72, and 96 hours post-exposure.[21][22][23]

  • Parameters Assessed:

    • Genotoxicity: DNA damage in liver cells.

    • Oxidative Stress: Malondialdehyde (MDA) levels as an indicator of lipid peroxidation.[21][22][23]

    • Enzymatic Activity: Superoxide dismutase (SOD) and glutathione-S-transferase (GST) activities.[21][22][23]

    • Histopathology: Microscopic examination of liver tissue for structural anomalies.[21][22][23]

Experimental_Workflow cluster_setup Experimental Setup cluster_sampling Sampling cluster_analysis Analysis cluster_results Endpoint Evaluation A Acclimatize Channa punctata B Prepare Test Concentrations (0, 15.90, 31.81 mg/L AR-119) A->B C Expose Fish for 96 hours B->C D Collect Liver Samples C->D E Timepoints: 24h, 48h, 72h, 96h D->E F DNA Damage Assay D->F G Biochemical Analysis (MDA, SOD, GST) D->G H Histopathology D->H I Assess Hepatotoxicity F->I G->I H->I

Caption: Workflow for hepatotoxicity study of this compound.

5.2. Summary of Experimental Findings

  • DNA Damage: Fish exposed to this compound showed a significant, time-dependent increase in DNA damage compared to the control group.[21][23]

  • Oxidative Stress: The level of MDA was markedly higher in the exposed groups, indicating increased oxidative stress.[21][22][23]

  • Enzyme Activity: SOD and GST enzymatic activities were significantly reduced in exposed fish.[21][22][23]

  • Histopathology: Liver tissues of exposed fish revealed structural anomalies, including sinusoid dilation, erythrocytic infiltration, congested portal veins, and vacuolization.[21][22][23]

The study concluded that this compound induces genotoxic effects, potentially mediated by oxidative stress mechanisms.[21][22][23]

Toxicity_Pathway A Exposure to this compound B Induction of Oxidative Stress A->B C Increased MDA Levels (Lipid Peroxidation) B->C leads to D Reduced Antioxidant Enzymes (SOD, GST) B->D leads to E DNA Damage B->E causes F Histopathological Changes (Liver Tissue Damage) C->F contribute to D->F contribute to G Hepatotoxicity E->G F->G

References

The Core Mechanism of Acid Red 119 Staining: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies associated with Acid Red 119 staining, a technique primarily utilized for the detection and visualization of proteins. By delving into the molecular interactions, experimental protocols, and quantitative parameters, this document serves as a valuable resource for professionals in research and drug development.

Fundamental Principles of this compound Staining

This compound is a synthetic, water-soluble, red-colored double azo dye.[1][2][3] Its utility in a biological research context, particularly for protein visualization, is predicated on the fundamental principles of electrostatic and hydrophobic interactions. As an acidic dye, this compound carries a negative charge, which is central to its staining mechanism.

The core of the staining process lies in the electrostatic attraction between the negatively charged sulfonic acid groups of the dye molecule and the positively charged amino acid residues of proteins.[1][4] In an acidic environment, the amino groups of basic amino acids, such as lysine (B10760008) and arginine, become protonated, conferring a net positive charge to the protein.[5] This positively charged protein surface then readily binds the anionic this compound dye molecules.

In addition to electrostatic interactions, non-covalent, non-polar, or hydrophobic interactions also contribute to the binding of this compound to proteins.[4] This dual-interaction mechanism ensures a robust and reliable staining of a wide range of proteins.

The staining process is typically reversible, allowing for subsequent analytical procedures, such as immunoblotting, without interference from the dye.[1][6] The reversibility is achieved by altering the pH to a neutral or slightly basic level, which deprotonates the amino groups of the proteins, thereby disrupting the electrostatic interactions and releasing the dye.[4]

Quantitative Data for Protein Staining

The efficiency and reliability of protein staining with acidic dyes like this compound are influenced by several quantitative parameters. The following table summarizes key data points, primarily derived from studies on the analogous and widely used acidic dye, Ponceau S, due to the limited specific quantitative data available for this compound in research applications. These parameters provide a strong foundational understanding for optimizing this compound staining protocols.

ParameterTypical Value/RangeNotes
Dye Concentration 0.1% (w/v)A common starting concentration for preparing the staining solution.[6]
Acid Concentration 5% (v/v) Acetic AcidCreates an acidic environment to protonate protein amino groups, enhancing electrostatic interactions.[6]
Staining Time 1 - 10 minutesThe duration of incubation with the staining solution.[2][6]
Destaining Solution Distilled water, 0.1N NaOH, or TBS-TUsed to remove background staining and for complete reversal of the stain.[4][6]
Detection Limit ~100-200 ng of proteinThe approximate minimum amount of protein detectable with this type of stain.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments involving acidic dye protein staining. These protocols are based on the principles of Ponceau S staining and can be adapted for this compound.

Staining of Proteins on Western Blot Membranes

This protocol is designed to visualize proteins transferred to nitrocellulose or PVDF membranes after gel electrophoresis to confirm transfer efficiency.

Materials:

  • This compound Staining Solution (0.1% w/v this compound in 5% v/v acetic acid)

  • Distilled water

  • Membrane with transferred proteins

  • Orbital shaker

Procedure:

  • Following the transfer of proteins from the gel to the membrane, briefly wash the membrane with distilled water for approximately one minute with gentle agitation.[6]

  • Completely cover the membrane with the this compound staining solution.[6]

  • Incubate the membrane on an orbital shaker at room temperature for a minimum of one minute.[6]

  • Rinse the membrane with distilled water until the background staining is removed and the protein bands are clearly visible as red bands.[6]

  • For complete destaining and to proceed with subsequent immunodetection, wash the membrane three times for five minutes each with 5 mL of TBS-T or your preferred western blot washing buffer.[6]

General In-Gel Protein Staining

This protocol outlines the general steps for staining proteins within a polyacrylamide gel.

Materials:

  • Polyacrylamide gel with separated proteins

  • Fixation Solution (e.g., 40% methanol, 10% acetic acid)

  • This compound Staining Solution (concentration may need optimization)

  • Destaining Solution (e.g., 10% acetic acid)

  • Orbital shaker

Procedure:

  • After electrophoresis, place the gel in a clean container.

  • Add enough Fixation Solution to completely submerge the gel and incubate for 30-60 minutes on an orbital shaker. This step fixes the proteins within the gel matrix.

  • Discard the Fixation Solution and wash the gel with distilled water.

  • Add the this compound Staining Solution and incubate for at least one hour with gentle agitation.

  • Remove the staining solution and add the Destaining Solution. Gently agitate until the background is clear and the protein bands are distinct.

Visualizations

Signaling Pathway of Staining Mechanism

Staining_Mechanism cluster_protein Protein in Acidic Solution cluster_dye This compound Dye Protein Protein (+ charge) AminoAcids Protonated Amino Groups (e.g., Lysine, Arginine) StainedProtein Stained Protein Complex Protein->StainedProtein Electrostatic Interaction AcidRed119 This compound (- charge) SulfonicAcid Sulfonic Acid Groups AcidRed119->StainedProtein Hydrophobic Interaction

Caption: Molecular interaction pathway of this compound with proteins.

Experimental Workflow for Western Blot Staining

Western_Blot_Workflow start Protein Transfer to Membrane wash1 Brief Wash (Distilled Water) start->wash1 stain Incubate with This compound Solution wash1->stain wash2 Rinse with Distilled Water stain->wash2 visualize Visualize Protein Bands wash2->visualize destain Wash with TBS-T or NaOH visualize->destain immunodetection Proceed to Immunodetection destain->immunodetection

Caption: Workflow for staining western blot membranes with this compound.

Logical Relationship of Staining Components

Staining_Components Staining Successful Protein Staining Protein Protein (Positively Charged) Protein->Staining Dye This compound Dye (Negatively Charged) Dye->Staining AcidicEnv Acidic Environment (e.g., Acetic Acid) AcidicEnv->Protein Protonates Amino Groups

Caption: Key components and their relationship in this compound staining.

References

Safety data sheet and handling precautions for Acid Red 119

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Acid Red 119

This guide provides comprehensive safety data and handling precautions for this compound, tailored for researchers, scientists, and drug development professionals. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough overview of safe laboratory practices.

Chemical and Physical Properties

This compound is a red, odorless powder. It is a double azo dye used in the textile, leather, and paper industries for coloration.[1][2][3] Its key physical and chemical properties are summarized below.

PropertyValueReference
Synonyms C.I. This compound, Acid Red V, Weak Acid Red Brown V[1][4]
CAS Number 12220-20-1, 70210-06-9[1][5]
Molecular Formula C₃₁H₂₅N₅Na₂O₆S₂[1][5]
Molecular Weight 637.67 g/mol [1][5]
Appearance Red Powder[2][5]
Odor Odorless[5]
Melting Point >320°C[6]
Solubility Soluble in water[2]
pH 7.5[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[6]

GHS Hazard Statements:

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6]

Potential Health Effects:

  • Inhalation: May cause irritation to the respiratory tract.[5]

  • Eye Contact: Causes serious eye irritation, which may result in redness, pain, or severe eye damage.[6]

  • Skin Contact: Causes skin irritation, which may be characterized by itching, scaling, reddening, or blistering.[6]

  • Ingestion: Harmful if swallowed. May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[5]

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Work should be conducted in a well-ventilated area.[6]

  • Use a local exhaust ventilation system or a chemical fume hood to control airborne dust levels.[5]

  • An eyewash station and a safety shower must be readily accessible in the work area.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is mandatory when handling this compound.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound Body Body Protection Wear appropriate protective clothing to minimize skin contact. Hands Hand Protection Wear chemical-resistant gloves (e.g., rubber gloves). Eyes Eye/Face Protection Wear chemical safety goggles or a face shield. Respiratory Respiratory Protection If dust is generated, wear an approved respirator. Handling Handling Handling->Body Required for all handling procedures Handling->Hands Required for all handling procedures Handling->Eyes Required for all handling procedures Handling->Respiratory Required for all handling procedures

Caption: PPE selection guide for handling this compound.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[6]

  • Minimize dust generation and accumulation.[5]

  • Wash hands thoroughly after handling the substance and before breaks.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

  • Use non-sparking tools and take precautionary measures against static discharge if working with large quantities of powder.[8]

Storage Conditions
  • Store in a cool, dry, well-ventilated area away from incompatible substances.[6]

  • Keep containers tightly closed when not in use.[5][9]

  • Protect from direct sunlight and heat sources.[9]

  • Store away from strong oxidizing agents.[5]

Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are critical in the event of exposure.

First_Aid_Workflow cluster_routes Routes of Exposure & Immediate Actions Start Exposure Occurs Inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Start->Inhalation Skin Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Start->Skin Eye Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Start->Eye Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Give 2-4 cupfuls of milk or water. Start->Ingestion Medical Seek Immediate Medical Attention Show the Safety Data Sheet to the physician. Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Caption: Workflow for emergency first-aid procedures.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the affected area with large amounts of running water for at least 15 minutes while removing contaminated clothing and shoes.[6] Get medical aid if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Accidental Release and Disposal

Spill Cleanup Protocol
  • Evacuate: Keep unprotected personnel away from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Avoid generating dust.[5][6]

  • Clean-up: Vacuum or sweep up the material using a method that does not disperse dust into the air. Place the collected material into a suitable, labeled container for disposal.[5][6]

  • Decontaminate: Clean the spill area thoroughly.

  • PPE: Use proper personal protective equipment as outlined in Section 3.2 during cleanup.[5]

Spill_Cleanup_Workflow start Spill Occurs ppe Wear Appropriate PPE start->ppe contain Contain the Spill Prevent spreading and dust generation ppe->contain cleanup Clean Up Spill Vacuum or sweep material contain->cleanup container Place in Labeled Disposal Container cleanup->container decontaminate Decontaminate Spill Area container->decontaminate end Spill Secured decontaminate->end

Caption: General workflow for spill cleanup.

Waste Disposal
  • Disposal must be in accordance with local, state, and federal regulations.

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[6]

  • Entrust disposal to a licensed waste disposal company.

Toxicological and Ecological Information

Toxicological Data

Quantitative data on acute toxicity (LD50/LC50) for this compound is largely unavailable in the provided safety data sheets.[5][6] It is not listed as a carcinogen by IARC, NTP, or OSHA.[6] However, mutagenicity data has been reported.[5] Symptoms of overexposure can include irritation to the skin, eyes, and respiratory system, and may lead to serious illness.[6]

Ecological Data

There is no specific data available regarding the ecotoxicity, persistence, degradability, or bioaccumulative potential of this compound.[6] It is advised to prevent the product from entering drains, waterways, or soil to avoid environmental contamination.[6][8]

Stability and Reactivity

ParameterDescriptionReference
Reactivity Not available.[6]
Chemical Stability Stable under recommended storage and handling conditions.[5][8]
Possibility of Hazardous Reactions No known hazardous reactions.[8]
Conditions to Avoid Dust generation, excess heat, sources of ignition.[5][6]
Incompatible Materials Strong oxidizing agents, strong reducing agents.[5][8]
Hazardous Decomposition Products Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides.[5][6]

This guide is intended for informational purposes for a professional audience and should be used in conjunction with a complete Safety Data Sheet provided by the supplier. Always perform a risk assessment before undertaking any new procedures involving this chemical.

References

The Biomedical Application of Acid Red 119 as a Cell Stain: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 119, a double azo dye, is a synthetic colorant with applications spanning various industries.[1] In the biomedical field, it is recognized for its properties as an acid dye, which allows it to serve as a counterstain in histological preparations.[2] As an anionic dye, this compound binds to cationic (basic) components within cells, primarily proteins located in the cytoplasm and extracellular matrix.[2] This characteristic makes it suitable for providing contrast to nuclear stains, thereby enabling the visualization of cellular morphology. Beyond its role as a simple stain, emerging research suggests potential anticancer properties of this compound, including the induction of apoptosis. However, this guide will focus on its application as a cell stain for microscopic analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₁H₂₅N₅Na₂O₆S₂
Molecular Weight 637.67 g/mol
CAS Number 12220-20-1 / 70210-06-9
Appearance Red to dark red powder
Solubility Soluble in water and alcohol

Data sourced from[1]

Mechanism of Action as a Cell Stain

The primary mechanism by which this compound functions as a cell stain is through electrostatic interactions. As an acid dye, it carries a net negative charge and is therefore attracted to positively charged components within the cell. These interactions are fundamental to its role as a cytoplasmic counterstain in standard histological procedures.

dot

General mechanism of this compound as a cytoplasmic stain.

Experimental Protocols

While specific, validated protocols for the use of this compound as a standalone cell stain are not widely documented in peer-reviewed literature, a general protocol for its use as a cytoplasmic counterstain in histology can be adapted. The following is a representative protocol based on the general principles of using acid dyes in conjunction with a nuclear stain like hematoxylin (B73222).[2]

General Protocol for this compound as a Cytoplasmic Counterstain:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% alcohol for 3 minutes each.

    • Transfer through two changes of 95% alcohol for 3 minutes each.

    • Transfer to 70% alcohol for 3 minutes.

    • Rinse in running tap water.

  • Nuclear Staining (with Hematoxylin):

    • Stain in a standard hematoxylin solution (e.g., Harris' or Mayer's) for 5-15 minutes.

    • Wash in running tap water for 1-5 minutes.

    • Differentiate in 1% acid alcohol with brief dips until the cytoplasm is pale pink.

    • Wash in running tap water.

    • "Blue" the sections in a suitable bluing agent (e.g., Scott's tap water substitute) for 1-2 minutes until nuclei turn blue.

    • Wash in running tap water for 5 minutes.

  • Counterstaining with this compound:

    • Prepare a working solution of this compound (exact concentration may require optimization, starting with a 0.1-1% w/v solution in distilled water with a small addition of acetic acid to lower the pH).

    • Immerse slides in the this compound solution for 1-5 minutes. Staining time will depend on the desired intensity.

    • Briefly wash in distilled water to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through graded alcohols (95% and 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

dot

Staining_Workflow Start Start: Paraffin-Embedded Tissue Section Deparaffinize Deparaffinization & Rehydration Start->Deparaffinize NuclearStain Nuclear Staining (Hematoxylin) Deparaffinize->NuclearStain Wash1 Washing & Bluing NuclearStain->Wash1 Counterstain Counterstaining (this compound) Wash1->Counterstain Dehydrate Dehydration & Clearing Counterstain->Dehydrate Mount Mounting Dehydrate->Mount End End: Stained Slide for Microscopy Mount->End

General experimental workflow for histological staining.

Cellular Uptake and Localization

The uptake of sulfonated azo dyes, such as this compound, by living cells is generally believed to occur through endocytosis.[3] Once internalized, these dyes may localize to lysosomes.[3] For its application as a histological stain on fixed and permeabilized tissues, the dye has direct access to intracellular components.

Cytotoxicity

Data on the in vitro cytotoxicity of this compound on mammalian cell lines is limited in the context of its use as a cell stain. Studies on other azo dyes have indicated potential cytotoxic and genotoxic effects at certain concentrations.[4] For live-cell imaging applications, it would be crucial to determine the non-toxic concentration range of this compound for the specific cell type being investigated. Standard cytotoxicity assays, such as the MTS or neutral red uptake assays, could be employed for this purpose.[5]

Data Presentation

Currently, there is a lack of published quantitative data specifically detailing the performance of this compound as a cell stain (e.g., optimal concentrations for different cell types, staining indices, or photostability). Researchers are encouraged to perform optimization experiments to determine these parameters for their specific applications.

Conclusion

This compound holds potential as a cytoplasmic counterstain in histology due to its properties as an acid dye. While detailed protocols and performance data are not extensively available, the general principles of acid dye staining can be applied. Further research is needed to fully characterize its utility as a cell stain, including its fluorescent properties, optimal staining conditions for various cell types and tissues, and its potential for use in live-cell imaging. As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.

References

Spectral Properties and Absorption Maxima of Acid Red 119: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectral properties of Acid Red 119, with a focus on its absorption maxima. The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize this dye in their work.

Spectral Data

This compound is a diazo dye used in various industrial applications, including textiles and leather.[1][2] Its spectral characteristics are crucial for its quantification and for studying its behavior in different chemical and biological systems. The absorption of light by this compound in the ultraviolet-visible (UV-Vis) range is characterized by a distinct peak, the wavelength of which is referred to as the maximum absorption wavelength (λmax).

Table 1: Absorption Maxima (λmax) of this compound

ParameterValueSolvent/Conditions
λmax ~510-520 nmAqueous solution

Experimental Protocols for Spectral Analysis

The determination of the absorption spectrum and molar absorption coefficient of a dye like this compound is a standard procedure in spectrophotometry. The following are detailed methodologies for these key experiments.

2.1. Determination of Maximum Absorption Wavelength (λmax)

This protocol outlines the steps to determine the λmax of this compound.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • This compound powder

  • Appropriate solvent (e.g., deionized water, ethanol)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration.

  • Preparation of a Dilute Solution: Prepare a dilute solution from the stock solution that has an absorbance in the optimal range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range.

  • Sample Measurement: Rinse the cuvette with the dilute this compound solution and then fill it. Place the sample cuvette in the spectrophotometer.

  • Spectral Scan: Scan the absorbance of the solution over a range of wavelengths in the visible region (e.g., 400 nm to 700 nm).

  • λmax Determination: The wavelength at which the highest absorbance is recorded is the λmax.

2.2. Determination of Molar Absorption Coefficient (ε)

The molar absorption coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength and is determined using the Beer-Lambert Law (A = εbc).

Procedure:

  • Prepare a Series of Standard Solutions: From the stock solution of this compound, prepare a series of dilutions with known concentrations.

  • Measure Absorbance at λmax: Set the spectrophotometer to the predetermined λmax of this compound. Measure the absorbance of each of the standard solutions, using the pure solvent as a blank.

  • Plot a Calibration Curve: Create a plot of absorbance versus concentration for the standard solutions. According to the Beer-Lambert Law, this should yield a linear relationship.

  • Calculate the Molar Absorption Coefficient: The slope of the calibration curve will be equal to the molar absorption coefficient (ε) if the path length (b) of the cuvette is 1 cm. The units for ε are typically L mol⁻¹ cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the spectral properties of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Weigh this compound B Dissolve in Solvent (Stock Solution) A->B C Prepare Dilutions (Working Solutions) B->C E Scan for λmax C->E D Prepare Blank (Solvent) D->E F Measure Absorbance at λmax E->F G Identify λmax E->G H Plot Calibration Curve (Abs vs. Conc) F->H G->F I Calculate Molar Absorptivity (ε) H->I

Caption: Workflow for determining λmax and molar absorptivity.

References

Methodological & Application

Application Notes and Protocols: Acid Red 119 Staining for Histological Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 119, a synthetic diazo dye, is a versatile anionic stain traditionally used in the textile and leather industries.[1][2] In the realm of biomedical research, its properties as an acid dye make it a candidate for histological applications, particularly for the visualization of cytoplasmic and extracellular matrix components.[3] This document provides a detailed protocol for the use of this compound as a counterstain in histological sections, analogous to the application of other acid dyes like Eosin or Acid Fuchsin. Its strong affinity for basic cellular elements allows for robust staining of cytoplasm, muscle, and collagen, providing clear differentiation from nuclear structures.

Principles of the Method

The staining mechanism of this compound, like other acid dyes, is primarily based on electrostatic interactions. In an acidic solution, the anionic sulfonic acid groups of the dye molecule form ionic bonds with the cationic amino groups of proteins in the tissue, such as those abundant in cytoplasm and collagen. The pH of the staining solution is a critical factor, as an acidic environment increases the number of positively charged sites in the tissue, thereby enhancing dye binding and staining intensity. Differentiation, the process of controlled destaining, is typically achieved with a weak acid or alcoholic solution to remove excess, non-specifically bound dye and improve contrast.

Materials and Reagents

  • This compound (C.I. 262085)

  • Distilled or deionized water

  • Glacial Acetic Acid

  • Harris' Hematoxylin (or other suitable nuclear stain)

  • Acid Alcohol (e.g., 1% HCl in 70% ethanol)

  • Ammonia (B1221849) water or Scott's tap water substitute (for bluing)

  • Graded series of ethanol (B145695) (70%, 95%, 100%)

  • Xylene or xylene substitute

  • Permanent mounting medium

  • Coplin jars or staining dishes

  • Microscope slides with paraffin-embedded tissue sections (5 µm thickness recommended)

  • Microscope

Experimental Protocol

This protocol outlines the procedure for using this compound as a cytoplasmic counterstain following nuclear staining with hematoxylin.

Deparaffinization and Rehydration of Sections
  • Immerse slides in two changes of xylene or xylene substitute for 5 minutes each.

  • Transfer slides through two changes of 100% ethanol for 3 minutes each.

  • Hydrate through 95% ethanol for 2 minutes.

  • Hydrate through 70% ethanol for 2 minutes.

  • Rinse gently in running tap water for 5 minutes.

Nuclear Staining
  • Immerse slides in Harris' Hematoxylin for 5-10 minutes.

  • Rinse briefly in running tap water.

  • Differentiate in 1% acid alcohol with 1-2 quick dips.

  • Rinse immediately in running tap water.

  • Blue the sections in ammonia water or Scott's tap water substitute for 30-60 seconds.

  • Wash in running tap water for 5 minutes.

This compound Counterstaining
  • Prepare a 0.5% (w/v) stock solution of this compound in distilled water.

  • To create the working solution, add 1 ml of glacial acetic acid to 99 ml of the 0.5% this compound stock solution. Mix well.

  • Immerse slides in the this compound working solution for 3-5 minutes. Staining time may be adjusted to achieve desired intensity.

  • Briefly rinse in a 1% acetic acid solution to differentiate and remove excess stain.

  • Rinse in distilled water.

Dehydration and Mounting
  • Dehydrate the sections rapidly through 95% ethanol (2 changes, 1 minute each).

  • Dehydrate in 100% ethanol (2 changes, 2 minutes each).

  • Clear in two changes of xylene or xylene substitute for 5 minutes each.

  • Mount the coverslip with a permanent mounting medium.

Expected Results
  • Nuclei: Blue/Purple

  • Cytoplasm, muscle, keratin: Shades of Red

  • Collagen: Pink to Red

  • Erythrocytes: Bright Red

Quantitative Data Summary

While specific quantitative studies using this compound in histology are not widely published, its application can be adapted for quantitative analysis of tissue components, particularly in the assessment of fibrosis where collagen deposition is a key feature.[4][5][6] The following table provides an illustrative example of how quantitative data from this compound-stained sections could be presented. Image analysis software (e.g., ImageJ, CellProfiler) can be used to segment and quantify the area of positive staining.

Sample GroupTreatmentMean Stained Area (%) (Collagen/Fibrosis)Standard Deviationp-value (vs. Control)
Control Vehicle5.2± 1.8-
Test Compound A 10 mg/kg15.8± 3.5< 0.01
Test Compound B 10 mg/kg8.1± 2.1> 0.05

Experimental Workflow and Signaling Pathway Diagrams

Acid_Red_119_Staining_Workflow This compound Staining Protocol Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Nuclear_Stain Nuclear Staining (Hematoxylin) Rehydration->Nuclear_Stain Bluing Bluing Nuclear_Stain->Bluing Counterstain Counterstaining (this compound) Bluing->Counterstain Differentiation Differentiation (Acetic Acid) Counterstain->Differentiation Dehydration_final Dehydration (Graded Ethanol) Differentiation->Dehydration_final Clearing Clearing (Xylene) Dehydration_final->Clearing Mounting Mounting Clearing->Mounting Analysis Analysis Mounting->Analysis Microscopic Analysis

Caption: Workflow of the this compound staining protocol.

Staining_Mechanism Principle of this compound Staining cluster_components Components cluster_process Process (Acidic pH) Tissue Tissue Proteins (e.g., Collagen, Cytoplasm) Positively Charged (NH3+) Binding Electrostatic Interaction Tissue->Binding Dye This compound Dye Negatively Charged (SO3-) Dye->Binding Stained_Tissue Stained Tissue (Red/Pink Color) Binding->Stained_Tissue

Caption: Mechanism of this compound staining.

References

Acid Red 119: Not a Recognized Cytoplasmic Counterstain in Mainstream Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and supplier databases, there is no evidence to suggest that Acid Red 119 is utilized as a cytoplasmic counterstain in biological research, including histology, immunohistochemistry, or drug development. The primary applications for this dye appear to be in the textile, leather, and paper industries.

Researchers, scientists, and drug development professionals seeking a cytoplasmic counterstain will need to consider established and validated alternatives. This compound, a double azo dye, is primarily documented for its properties in dyeing materials such as wool, polyamide, and silk.[1][2] Its chemical and physical properties, including its solubility in water and lightfastness, are well-characterized for industrial purposes.[3][4][5] However, its interaction with biological tissues and its suitability for microscopic visualization in a research setting have not been described in the reviewed literature.

Established Alternatives for Cytoplasmic Counterstaining

For researchers in need of a red cytoplasmic counterstain, several well-documented options are available. The choice of counterstain often depends on the primary stain used and the specific cellular components to be visualized. Commonly used red counterstains include:

  • Eosin (B541160): One of the most common counterstains in histology, used in the hematoxylin (B73222) and eosin (H&E) stain. It stains the cytoplasm and extracellular matrix in varying shades of pink and red.

  • Nuclear Fast Red (Kernechtrot): Provides a red to pink staining of nuclei and can also lightly stain the cytoplasm. It is often used as a counterstain in immunohistochemistry and in-situ hybridization.

  • Neutral Red: A supravital stain that can be used to stain the cytoplasm of living cells red. It is also used as a nuclear and cytoplasmic counterstain in some histological preparations.

  • Safranin: Commonly used in microbiology for the Gram stain, it can also be used as a red counterstain in some histological protocols, particularly for cartilage and mucin.

General Principles of Cytoplasmic Counterstaining

The fundamental principle behind cytoplasmic counterstaining involves the use of an anionic (acidic) dye that binds to cationic (basic) components within the cytoplasm, such as proteins. This provides a contrasting color to the nuclear stain (typically a blue or purple hematoxylin), allowing for clear differentiation of cellular compartments. The selection of a suitable counterstain and the optimization of the staining protocol are critical for achieving high-quality, reproducible results.

A generalized workflow for immunohistochemistry, which often includes a counterstaining step, is outlined below.

A generalized workflow for an immunohistochemistry experiment.

References

Application of Red Dyes in Fibrosis Assessment: A Focus on Sirius Red Staining

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: While the query specified "Acid Red 119," the standard and extensively validated red dye for collagen staining and fibrosis assessment in scientific research is Sirius Red (also known as Direct Red 80). This compound is a different compound primarily used in the textile and leather industries. This document will focus on the application of Sirius Red, as it is the scientifically accepted method for the user's stated purpose.

Introduction

Fibrosis is the pathological accumulation of extracellular matrix (ECM) components, primarily collagen, leading to the scarring and hardening of tissue. The accurate quantification of collagen deposition is crucial for understanding the progression of fibrotic diseases and for evaluating the efficacy of anti-fibrotic therapies. Picro-Sirius Red staining is a cornerstone technique in histology for the visualization and quantification of collagen fibers.[1][2] This method utilizes the anionic dye Sirius Red, which specifically binds to the [Gly-X-Y]n helical structure of fibrillar collagens (types I to V), in combination with picric acid, which enhances the staining specificity.[3][4][5]

When viewed under bright-field microscopy, collagen fibers appear red on a pale yellow background.[6] A key advantage of Sirius Red staining is its ability to enhance the natural birefringence of collagen when viewed under polarized light. This property allows for the differentiation of collagen fiber thickness and maturity, with thicker, more mature fibers appearing yellow to orange, and thinner, less cross-linked fibers appearing green.[6][7]

For a more comprehensive analysis of tissue composition, Sirius Red is often used in conjunction with Fast Green FCF. This dual-staining method, known as Sirius Red/Fast Green, allows for the simultaneous staining and quantification of collagen (red) and non-collagenous proteins (green) within the same sample.[3][8][9]

Principle of the Assay

The Sirius Red/Fast Green assay is based on the differential binding properties of the two dyes. Sirius Red, a strong anionic dye, aligns with the parallel polypeptide chains of the collagen triple helix.[3] In contrast, the smaller Fast Green molecule binds to the positively charged groups of non-collagenous proteins through electrostatic interactions.[3][4] Following staining, the unbound dye is washed away, and the bound dyes can be eluted from the tissue. The absorbance of the eluate is then measured at two different wavelengths (typically 540 nm for Sirius Red and 605 nm for Fast Green) to quantify the amount of collagen and non-collagenous protein, respectively.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from Sirius Red-based assays for fibrosis assessment.

Table 1: Spectrophotometric Quantification of Collagen and Non-Collagenous Proteins

ParameterWavelength (nm)Typical Optical Density (OD) / µg Protein
Sirius Red (Collagen)5400.0378
Fast Green (Non-collagenous Proteins)6050.00204
Correction Factor for Fast Green at 540 nm-29.1% of OD at 605 nm

Note: The color equivalence values are illustrative and may vary based on the specific protocol and spectrophotometer used.[5] The correction factor is necessary because Fast Green has some absorbance at 540 nm.[3][5]

Table 2: Example Quantification of Myocardial Fibrosis

Tissue RegionConditionPercentage of Fibrosis (%)
Right Ventricle (RV)Control1.36 ± 0.09
Right Ventricle (RV)Monocrotaline (MCT) Induced PH3.02 ± 0.20
Left Ventricle (LV)Control1.21 ± 0.20
Left Ventricle (LV)Monocrotaline (MCT) Induced PH2.72 ± 0.19
SeptumControl1.00 ± 0.07
SeptumMonocrotaline (MCT) Induced PH2.50 ± 0.17

Data adapted from a study on pulmonary hypertension (PH)-induced myocardial fibrosis, quantified using automated analysis of Picro-Sirius Red stained sections.[10]

Experimental Protocols

Protocol 1: Picro-Sirius Red Staining for Paraffin-Embedded Tissue Sections

This protocol is designed for the qualitative and quantitative assessment of collagen fibers in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • Picro-Sirius Red Solution (0.1% Sirius Red F3B in saturated aqueous picric acid)[6]

  • Acidified Water (0.5% acetic acid in distilled water)[6]

  • Weigert's Hematoxylin (optional, for nuclear counterstaining)

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%, 50%)

  • Distilled water

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 10 minutes each.[4]

    • Immerse slides in 100% ethanol for 10 minutes.[4]

    • Immerse slides in a graded series of ethanol (95%, 70%, 50%) for 5 minutes each.[4]

    • Rinse with distilled water for 5 minutes.[4]

  • Nuclear Counterstaining (Optional):

    • Stain nuclei with Weigert's hematoxylin.

    • Wash slides in running tap water for 10 minutes.[6]

  • Staining:

    • Immerse slides in Picro-Sirius Red solution and incubate for 60 minutes at room temperature.[6] This ensures near-equilibrium staining.

  • Washing:

    • Wash slides in two changes of acidified water.[6]

  • Dehydration and Mounting:

    • Rapidly dehydrate the sections through three changes of 100% ethanol.[6]

    • Clear in two changes of xylene.

    • Mount with a resinous medium.[6]

Expected Results:

  • Bright-field Microscopy: Collagen fibers will be stained red, and the background will be pale yellow. Nuclei, if stained, will be black.[6]

  • Polarized Light Microscopy: Larger collagen fibers will exhibit a bright yellow or orange birefringence, while thinner fibers will appear green.[6][7]

Protocol 2: Sirius Red/Fast Green Staining for Cultured Cell Layers and Tissue Sections

This protocol allows for the differential staining and subsequent quantification of collagen and non-collagenous proteins.

Materials:

  • Sirius Red/Fast Green Staining Solution

  • Dye Extraction Buffer

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 10% neutral buffered formalin, Kahle fixative for frozen sections)[4]

Procedure for Staining:

  • Sample Preparation:

    • Paraffin Sections: Deparaffinize and rehydrate as described in Protocol 1.

    • Frozen Sections: Prepare sections according to standard methods. An optional fixation step with Kahle fixative for 10 minutes can be included.[4]

    • Cell Layers: Remove culture media, wash with PBS, and fix the cell layers.[4]

  • Staining:

    • Completely cover the sample with Sirius Red/Fast Green Staining Solution and incubate for 30-60 minutes at room temperature.[3][4]

  • Washing:

    • Carefully aspirate the staining solution.

    • Rinse the stained sample repeatedly with distilled water until the water runs clear.[4]

  • Microscopic Observation (Optional):

    • At this stage, samples can be dehydrated, cleared, and mounted for microscopic examination.[4] Collagen will appear red, and non-collagenous proteins will be stained green.[8]

Procedure for Quantification:

  • Dye Elution:

    • After the washing step, add a known volume of Dye Extraction Buffer to each sample.

    • Gently agitate until the color is completely eluted from the sample.[5]

  • Spectrophotometry:

    • Transfer the eluted dye solution to a microplate or cuvette.

    • Read the optical density (OD) at 540 nm (for Sirius Red) and 605 nm (for Fast Green).[5]

  • Calculation of Protein Amounts:

    • Correct the OD at 540 nm by subtracting the contribution of Fast Green at this wavelength: Corrected OD 540 nm = OD 540 nm - (0.291 * OD 605 nm).[3][5]

    • The amounts of collagen and non-collagenous protein can then be calculated based on their respective color equivalence values.[5]

Visualizations

Signaling Pathway in Fibrosis

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis in many tissues. Upon ligand binding, TGF-β receptors activate the Smad signaling cascade, leading to the transcription of pro-fibrotic genes, including those for collagen synthesis.

TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Gene Transcription Nucleus->Gene_transcription Initiates Collagen_synthesis Collagen Synthesis Gene_transcription->Collagen_synthesis Fibrosis Fibrosis Collagen_synthesis->Fibrosis

Caption: TGF-β signaling pathway in fibrosis.

Experimental Workflow for Fibrosis Assessment

The following diagram illustrates the general workflow for assessing tissue fibrosis using Sirius Red staining, from sample preparation to data analysis.

Fibrosis_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Data Analysis Tissue_collection Tissue Collection Fixation Fixation (e.g., Formalin) Tissue_collection->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Staining_step Sirius Red Staining Rehydration->Staining_step Dehydration_clearing Dehydration & Clearing Staining_step->Dehydration_clearing Mounting Mounting Dehydration_clearing->Mounting Microscopy Microscopy (Bright-field / Polarized) Mounting->Microscopy Image_acquisition Image Acquisition Microscopy->Image_acquisition Image_analysis Image Analysis Software Image_acquisition->Image_analysis Quantification Quantification (e.g., CPA) Image_analysis->Quantification Staining_Logic Tissue_section Tissue Section Collagen Collagen Tissue_section->Collagen Non_collagen Non-Collagenous Proteins Tissue_section->Non_collagen Sirius_Red Sirius Red Sirius_Red->Collagen Binds Fast_Green Fast Green Fast_Green->Non_collagen Binds Stained_section Stained Section Collagen->Stained_section Non_collagen->Stained_section Microscopy Microscopy Stained_section->Microscopy Dye_elution Dye Elution Stained_section->Dye_elution Image_analysis Image Analysis (Collagen Area) Microscopy->Image_analysis Spectrophotometry Spectrophotometry (OD 540/605 nm) Dye_elution->Spectrophotometry

References

Application Notes and Protocols for Staining Collagen and Muscle Fibers with Acid Red 119

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The differential staining of collagen and muscle fibers is a cornerstone of histological analysis in various fields, including pathology, tissue engineering, and drug development. It allows for the assessment of tissue architecture, the extent of fibrosis, and the evaluation of therapeutic interventions. While several well-established methods exist, this document explores the potential application of Acid Red 119 for this purpose, alongside detailed protocols for standard comparative techniques.

This compound is an anionic azo dye, soluble in water and alcohol, with a known affinity for proteinaceous materials, extensively used in the textile and leather industries[1][2]. Its chemical properties suggest its potential as a histological stain for collagen and muscle fibers, similar to other acid dyes like Acid Fuchsin and Ponceau S. This document provides a proposed protocol for the use of this compound, based on the principles of established trichrome staining methods. For comparative purposes and to provide robust, validated alternatives, detailed protocols for the classic Van Gieson and Masson's Trichrome stains are also included.

Principle of Differential Staining with Anionic Dyes

Trichrome staining methods rely on the differential binding of anionic dyes of varying molecular sizes to tissue components of different densities. In an acidic solution, tissue proteins become cationic and attract the anionic dye molecules. The general principle involves a sequence of staining and differentiation steps. A red anionic dye of smaller molecular weight first permeates and stains all protein-rich structures, including cytoplasm, muscle, and collagen. Subsequently, a polyacid (e.g., phosphomolybdic or phosphotungstic acid) is applied. This large molecule is thought to act as a differentiating agent, removing the red dye from the more porous collagen fibers while the denser muscle and cytoplasm retain it. Finally, a larger, typically blue or green, anionic dye is applied, which then stains the now accessible collagen fibers.

TrichromeStainingPrinciple cluster_tissue Tissue Section cluster_reagents Staining Reagents cluster_result Final Staining Result Muscle Muscle Fibers (Dense) StainedMuscle Muscle: Red Collagen Collagen Fibers (Porous) StainedCollagen Collagen: Blue/Green RedDye Small Anionic Red Dye (e.g., this compound) RedDye->Muscle Stains RedDye->Collagen Stains Polyacid Polyacid (e.g., Phosphomolybdic Acid) Polyacid->Collagen Removes Red Dye BlueGreenDye Large Anionic Blue/Green Dye (e.g., Aniline Blue) BlueGreenDye->Collagen Stains Collagen

Experimental Protocols

This section provides detailed protocols for a proposed this compound staining method and the established Van Gieson and Masson's Trichrome techniques. It is crucial for researchers to note that the this compound protocol is investigational and will require optimization.

Protocol 1: Proposed this compound Trichrome Stain (Investigational)

This protocol is designed based on the principles of Masson's Trichrome, substituting the primary red dye with this compound.

A. Solutions and Reagents

ReagentPreparation
Bouin's Solution Saturated aqueous Picric Acid (75 ml), Formalin (37-40%) (25 ml), Glacial Acetic Acid (5 ml)
Weigert's Iron Hematoxylin Solution A: Hematoxylin (1g) in 95% Ethanol (100 ml). Solution B: 29% Ferric Chloride in water (4 ml), distilled water (95 ml), concentrated HCl (1 ml). Mix equal parts of A and B before use.
This compound Solution This compound (0.5 g), distilled water (100 ml), Glacial Acetic Acid (1 ml)
Phosphomolybdic Acid Phosphomolybdic Acid (1 g) in distilled water (100 ml)
Aniline Blue Solution Aniline Blue (2.5 g), distilled water (100 ml), Glacial Acetic Acid (2 ml)
1% Acetic Acid Glacial Acetic Acid (1 ml) in distilled water (99 ml)

B. Staining Procedure

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.

  • Mordanting: For formalin-fixed tissues, mordant in Bouin's solution for 1 hour at 56-60°C to improve staining quality. Rinse in running tap water until the yellow color disappears.

  • Nuclear Staining: Stain in Weigert's Iron Hematoxylin for 10 minutes. Rinse in running tap water for 10 minutes.

  • Primary Staining: Stain in this compound solution for 10-15 minutes. Rinse in distilled water.

  • Differentiation: Differentiate in 1% Phosphomolybdic Acid for 10-15 minutes, or until collagen is decolorized.

  • Counterstaining: Without rinsing, transfer directly to Aniline Blue solution and stain for 5-10 minutes.

  • Final Rinse: Rinse briefly in 1% Acetic Acid for 1-2 minutes.

  • Dehydration and Mounting: Dehydrate rapidly through graded alcohols, clear in xylene, and mount with a resinous medium.

C. Expected Results

  • Nuclei: Black

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen: Blue

AcidRed119_Workflow start Start: Deparaffinized & Rehydrated Section mordant Mordant in Bouin's Solution (1 hr at 56-60°C) start->mordant rinse1 Rinse in Tap Water mordant->rinse1 nuclear_stain Stain with Weigert's Hematoxylin (10 min) rinse1->nuclear_stain rinse2 Rinse in Tap Water nuclear_stain->rinse2 primary_stain Stain with this compound Solution (10-15 min) rinse2->primary_stain rinse3 Rinse in Distilled Water primary_stain->rinse3 differentiate Differentiate in Phosphomolybdic Acid (10-15 min) rinse3->differentiate counterstain Counterstain with Aniline Blue (5-10 min) differentiate->counterstain final_rinse Rinse in 1% Acetic Acid (1-2 min) counterstain->final_rinse dehydrate Dehydrate, Clear, and Mount final_rinse->dehydrate end End: Stained Slide dehydrate->end

Protocol 2: Van Gieson Stain (Established Method)

A simple and rapid one-step method for differentiating collagen and muscle.

A. Solutions and Reagents

ReagentPreparation
Weigert's Iron Hematoxylin As described in Protocol 1.
Van Gieson's Solution 1% aqueous Acid Fuchsin (5 ml), Saturated aqueous Picric Acid (95 ml).

B. Staining Procedure

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.

  • Nuclear Staining: Stain in Weigert's Iron Hematoxylin for 10 minutes. Rinse in running tap water for 5-10 minutes.

  • Collagen and Muscle Staining: Stain in Van Gieson's solution for 3-5 minutes.[3][4]

  • Dehydration and Mounting: Dehydrate rapidly through graded alcohols, clear in xylene, and mount. A quick rinse in 95% alcohol after staining can improve differentiation.

C. Expected Results

  • Nuclei: Black/Blue-black

  • Collagen: Bright Red/Pink

  • Muscle, Cytoplasm, Erythrocytes: Yellow

VanGieson_Workflow start Start: Deparaffinized & Rehydrated Section nuclear_stain Stain with Weigert's Hematoxylin (10 min) start->nuclear_stain rinse Rinse in Tap Water nuclear_stain->rinse vg_stain Stain with Van Gieson's Solution (3-5 min) rinse->vg_stain dehydrate Dehydrate, Clear, and Mount vg_stain->dehydrate end End: Stained Slide dehydrate->end

Protocol 3: Masson's Trichrome Stain (Established Method)

A widely used multi-step method providing excellent differentiation and vibrant colors.

A. Solutions and Reagents

ReagentPreparation
Bouin's Solution As described in Protocol 1.
Weigert's Iron Hematoxylin As described in Protocol 1.
Biebrich Scarlet-Acid Fuchsin Biebrich Scarlet (0.9 g), Acid Fuchsin (0.1 g), distilled water (100 ml), Glacial Acetic Acid (1 ml).
Phosphomolybdic/Phosphotungstic Acid 5% Phosphomolybdic Acid in distilled water, or a mix of 2.5% Phosphomolybdic Acid and 2.5% Phosphotungstic Acid.
Aniline Blue Solution Aniline Blue (2.5 g), distilled water (100 ml), Glacial Acetic Acid (2 ml).
1% Acetic Acid As described in Protocol 1.

B. Staining Procedure

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate to distilled water.

  • Mordanting: Mordant in Bouin's solution for 1 hour at 56-60°C. Rinse in running tap water until the yellow color disappears.[5][6]

  • Nuclear Staining: Stain in Weigert's Iron Hematoxylin for 10 minutes. Rinse in running tap water for 10 minutes.[5][7]

  • Cytoplasmic Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes. Rinse in distilled water.[5]

  • Differentiation: Differentiate in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes.[5][8]

  • Collagen Staining: Transfer directly to Aniline Blue solution and stain for 5-10 minutes.[5]

  • Final Rinse: Rinse briefly in 1% Acetic Acid for 2-5 minutes.[5]

  • Dehydration and Mounting: Dehydrate rapidly, clear in xylene, and mount.

C. Expected Results

  • Nuclei: Black

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen: Blue

MassonTrichrome_Workflow start Start: Deparaffinized & Rehydrated Section mordant Mordant in Bouin's Solution (1 hr at 56-60°C) start->mordant rinse1 Rinse in Tap Water mordant->rinse1 nuclear_stain Stain with Weigert's Hematoxylin (10 min) rinse1->nuclear_stain rinse2 Rinse in Tap Water nuclear_stain->rinse2 cyto_stain Stain with Biebrich Scarlet-Acid Fuchsin (10-15 min) rinse2->cyto_stain rinse3 Rinse in Distilled Water cyto_stain->rinse3 differentiate Differentiate in Phospho-Acid Solution (10-15 min) rinse3->differentiate collagen_stain Stain with Aniline Blue (5-10 min) differentiate->collagen_stain final_rinse Rinse in 1% Acetic Acid (2-5 min) collagen_stain->final_rinse dehydrate Dehydrate, Clear, and Mount final_rinse->dehydrate end End: Stained Slide dehydrate->end

Summary of Staining Protocols and Expected Outcomes

FeatureProposed this compoundVan Gieson StainMasson's Trichrome
Principle Multi-step TrichromeOne-step TrichromeMulti-step Trichrome
Collagen Color BlueRed/PinkBlue
Muscle/Cytoplasm Color RedYellowRed
Nuclei Color BlackBlackBlack
Complexity High (Optimization needed)LowHigh
Differentiation Excellent (Theoretical)GoodExcellent

Applications in Drug Development

The ability to clearly visualize and quantify collagen deposition is critical in various stages of drug development.

  • Fibrosis Research: In diseases characterized by excessive collagen deposition, such as liver cirrhosis, pulmonary fibrosis, and cardiac fibrosis, these staining methods are essential for evaluating the efficacy of anti-fibrotic therapies.

  • Oncology: The tumor microenvironment, rich in collagen, plays a crucial role in cancer progression and metastasis. Staining can help in understanding the stromal response to anti-cancer drugs.

  • Wound Healing Studies: Assessing the quality and organization of collagen during the healing process is vital for developing new wound healing agents.

  • Biomaterial and Tissue Engineering: Evaluating the host tissue response to implanted biomaterials, including the extent of fibrous encapsulation, is a key part of biocompatibility testing.

Conclusion

While this compound is not yet a standard histological stain, its properties as an anionic dye make it a promising candidate for the differential staining of collagen and muscle. The proposed protocol offers a starting point for researchers to explore its utility. For routine and validated analysis, the Van Gieson and Masson's Trichrome stains remain the gold standards, providing reliable and reproducible results for the assessment of tissue morphology in both basic research and drug development. Researchers are encouraged to optimize the proposed this compound protocol and compare its performance against these established methods.

References

Application Notes: Acid Red 119 for Total Protein Quantification on Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of total protein on western blot membranes is a critical step for reliable protein expression analysis. Total Protein Normalization (TPN) is increasingly recognized as a more robust method than relying on housekeeping proteins, as it accounts for variations in sample loading and transfer efficiency across the entire lane.[1][2][3] While Ponceau S is a commonly used reversible stain for TPN, alternative dyes are of interest for potentially improved sensitivity and linearity.

Acid Red 119 is an anionic diazo dye.[4][5] Its chemical properties suggest its potential as a reversible stain for detecting proteins on nitrocellulose and polyvinylidene fluoride (B91410) (PVDF) membranes. The staining mechanism is based on the electrostatic and hydrophobic interactions between the negatively charged dye molecules and the positively charged amino acid residues of proteins, as well as non-polar regions. This application note provides a comprehensive, though theoretical, protocol for the use of this compound for total protein quantification on membranes.

Disclaimer: The following protocols and data are provided as a starting point for methodology development and have been adapted from established procedures for similar anionic dyes. Optimization of reagent concentrations, incubation times, and destaining procedures is highly recommended for specific applications and membrane types.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this compound in comparison to the widely used Ponceau S stain. These values are illustrative and should be determined empirically for your specific experimental conditions.

Table 1: Staining Solution Composition

ReagentComponentRecommended Concentration (w/v or v/v)Alternative Concentration (w/v or v/v)
Staining Solution This compound0.1%0.05%
Acetic Acid5%1%
Destaining Solution Deionized Water100%-
1X TBS-T or PBS-T-100%
Stripping Solution 0.1 M NaOH100%-

Table 2: Performance Characteristics (Hypothetical)

ParameterThis compound (Projected)Ponceau S (Typical)Notes
Limit of Detection (LOD) ~100 - 200 ng~200 - 500 ng[6]Lower protein loads may require more sensitive fluorescent stains.
Linear Dynamic Range 0.5 - 40 µg1 - 30 µgThe linear range should be determined for each specific protein lysate.
Staining Time 5 - 10 minutes5 - 10 minutes[6]Shorter incubation may be sufficient for higher protein loads.
Destaining Time 5 - 15 minutes5 - 15 minutesMultiple washes with deionized water or TBS-T/PBS-T.
Membrane Compatibility PVDF, NitrocellulosePVDF, Nitrocellulose, Nylon[6]PVDF membranes are generally more robust for stripping and reprobing.
Downstream Compatibility Immunoblotting, Mass Spectrometry (pending validation)ImmunoblottingCompatibility with mass spectrometry would need to be empirically validated.

Experimental Protocols

I. Preparation of Reagents

1. This compound Staining Solution (0.1% w/v in 5% v/v Acetic Acid):

  • Weigh 0.1 g of this compound powder.
  • Dissolve in 95 mL of deionized water.
  • Add 5 mL of glacial acetic acid.
  • Stir until the dye is completely dissolved.
  • Store at room temperature for up to 6 months.

2. Destaining Solution:

  • Use deionized water, 1X TBS-T (Tris-Buffered Saline with 0.1% Tween-20), or 1X PBS-T (Phosphate-Buffered Saline with 0.1% Tween-20).

3. Stripping Solution (0.1 M NaOH):

  • Dissolve 0.4 g of sodium hydroxide (B78521) (NaOH) pellets in 100 mL of deionized water.
  • Prepare fresh before use.

II. Staining Protocol for PVDF and Nitrocellulose Membranes
  • Post-Transfer Wash: After protein transfer from the gel to the membrane, briefly rinse the membrane with deionized water to remove any residual transfer buffer components.

  • Staining:

    • Place the membrane in a clean container with a sufficient volume of this compound Staining Solution to ensure the membrane is fully submerged.

    • Incubate for 5-10 minutes at room temperature with gentle agitation on an orbital shaker.

  • Washing:

    • Decant the staining solution.

    • Wash the membrane with deionized water for 1-2 minutes with gentle agitation. Repeat this step 2-3 times until the protein bands are clearly visible against a faint background.

  • Imaging and Quantification:

    • Image the wet membrane using a standard gel documentation system with white light illumination or a flatbed scanner. For optimal contrast, image the membrane while it is still damp.

    • Quantify the total protein in each lane using appropriate densitometry software.

  • Destaining for Immunodetection:

    • To proceed with immunoblotting, the stain must be completely removed.

    • Wash the membrane with several changes of deionized water or 1X TBS-T/PBS-T for 5-15 minutes, or until the red color is no longer visible.

    • For stubborn staining, a brief wash with 0.1 M NaOH can be used, followed by extensive washing with deionized water to neutralize the base.

  • Blocking: Proceed with the standard blocking step for your western blot protocol.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_transfer Transfer cluster_staining Staining & Quantification cluster_immuno Immunodetection Protein_Sample Protein Sample SDS_PAGE SDS-PAGE Protein_Sample->SDS_PAGE Electrotransfer Electrotransfer to PVDF/Nitrocellulose SDS_PAGE->Electrotransfer Stain Stain with This compound Electrotransfer->Stain Wash Wash with Deionized Water Stain->Wash Image Image & Quantify Wash->Image Destain Destain Image->Destain Proceed to Immunodetection Block Blocking Destain->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection Secondary_Ab->Detect

Caption: Workflow for Protein Quantification with this compound.

TPN_vs_HKP cluster_tpn Total Protein Normalization (TPN) cluster_hkp Housekeeping Protein (HKP) Normalization TPN_Stain Stain membrane for total protein (e.g., this compound) TPN_Quantify Quantify total protein in each lane TPN_Stain->TPN_Quantify TPN_Normalize Normalize protein of interest signal to total protein signal TPN_Quantify->TPN_Normalize TPN_Result Normalized Protein Expression (More Reliable) TPN_Normalize->TPN_Result HKP_Probe Probe membrane for a housekeeping protein (e.g., Actin, GAPDH) HKP_Quantify Quantify HKP signal in each lane HKP_Probe->HKP_Quantify HKP_Normalize Normalize protein of interest signal to HKP signal HKP_Quantify->HKP_Normalize HKP_Result Normalized Protein Expression (Potentially Variable) HKP_Normalize->HKP_Result Protein_of_Interest Protein of Interest Signal Protein_of_Interest->TPN_Normalize Protein_of_Interest->HKP_Normalize

Caption: Comparison of TPN and HKP Normalization Logic.

References

Application Notes and Protocols for Acid Red 119 in Textile Dyeing Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Red 119 is a synthetic anionic dye belonging to the azo class, widely utilized in the textile industry for dyeing protein fibers.[1][2] Its molecular formula is C₃₁H₂₅N₅Na₂O₆S₂.[2][3] This dye is particularly effective for coloring wool, silk, and nylon, as well as leather and paper.[1][2][4][5][6] It is known for producing vibrant red shades with good light and wash fastness.[1][4] The application of this compound, like other acid dyes, requires an acidic dyebath to facilitate the electrostatic interaction between the anionic dye molecules and the cationic groups present in protein and polyamide fibers.[5] These application notes provide a comprehensive protocol for researchers and scientists conducting textile dyeing experiments with this compound.

Product Information

Table 1: Chemical and Physical Properties of this compound

PropertyValue
C.I. NameThis compound
Molecular FormulaC₃₁H₂₅N₅Na₂O₆S₂[2][3]
Molecular Weight637.67 g/mol [2][3]
CAS Number12220-20-1 / 70210-06-9[2][3]
AppearanceRed Powder[3]
SolubilitySoluble in water[1][4]
Purity95% - 99%[7]

Health and Safety Precautions

This compound may cause skin and eye irritation.[3][8][9] Ingestion can be harmful.[3] It is essential to handle the dye powder in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][8] An eyewash station and safety shower should be readily accessible.[3]

Table 2: Recommended Safety Measures

PrecautionDescription
Personal Protective EquipmentSafety goggles, chemical-resistant gloves, lab coat.[3][8]
Engineering ControlsUse in a well-ventilated area or under a chemical fume hood.[3]
HandlingAvoid contact with skin, eyes, and clothing. Minimize dust generation. Wash hands thoroughly after handling.[3][8]
StorageStore in a cool, dry place in a tightly sealed container.[4]
First AidIn case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash with soap and water. If inhaled, move to fresh air. If ingested, give 2-4 cupfuls of milk or water if the person is conscious. Seek medical attention if irritation or other symptoms persist.[3]

Experimental Protocols

Materials and Reagents
  • This compound dye powder

  • Textile substrate (e.g., wool, silk, or nylon fabric)

  • Distilled or deionized water

  • Acetic acid or citric acid (for pH adjustment)

  • Leveling agent (optional, for uniform dyeing)

  • Sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄) (optional, to aid exhaustion)

  • Non-ionic detergent (for scouring and washing)

  • Beakers or dyeing vessels

  • Heating plate or water bath

  • Stirring rods

  • pH meter or pH strips

  • Graduated cylinders and pipettes

  • Weighing balance

Pre-treatment of Textile Substrate (Scouring)

Before dyeing, it is crucial to remove any impurities such as oils, waxes, and sizes from the fabric that could hinder dye uptake.[10]

  • Prepare a scouring bath containing 1-2 g/L of a non-ionic detergent in distilled water.

  • Immerse the textile substrate in the bath.

  • Heat the bath to 60-70°C and maintain for 30 minutes with occasional stirring.

  • Rinse the fabric thoroughly with warm water, followed by a cold water rinse until all detergent is removed.

  • Squeeze out excess water and proceed to the dyeing step. The fabric should be dyed while still damp.

Dye Bath Preparation and Dyeing Procedure

This protocol is based on a 2% depth of shade (dye weight relative to fabric weight) and a material-to-liquor ratio of 1:20. Adjustments can be made as needed for your specific experimental requirements.

Table 3: Standard Dyeing Recipe for this compound

ComponentConcentration
This compound2% on weight of fiber (owf)
Acetic Acid (to adjust pH)to pH 4.5 - 5.5[11]
Leveling Agent1 g/L[11]
Material to Liquor Ratio1:20[11]
Dyeing Temperature90°C[11][12]
Dyeing Time30 - 60 minutes[11][12]

Procedure:

  • Accurately weigh the dry textile substrate. For this example, we will assume a 10g sample.

  • Calculate the required amount of dye: 10g fabric * 2% = 0.2g this compound.

  • Calculate the total volume of the dye bath: 10g fabric * 20 (liquor ratio) = 200 mL.

  • In a beaker, create a paste of the weighed this compound powder with a small amount of warm water.[10] Gradually add more hot water to dissolve the dye completely.

  • In a separate, larger dyeing vessel, add the required amount of water (e.g., approximately 180 mL to start).

  • Add the leveling agent (if used) and stir to dissolve.

  • Transfer the dissolved dye solution to the dyeing vessel and mix well.

  • Adjust the pH of the dye bath to 4.5 - 5.5 using acetic acid.[11] Verify with a pH meter.

  • Immerse the pre-wetted textile substrate into the dye bath at room temperature.

  • Gradually raise the temperature of the dye bath to 90°C over 30 minutes.[11][12]

  • Maintain the temperature at 90°C for 30-60 minutes, stirring gently and periodically to ensure even dyeing.[11][12]

  • After the dyeing time has elapsed, turn off the heat and allow the dye bath to cool down gradually before removing the fabric. This helps to prevent thermal shock to the fibers.

Post-treatment (Rinsing and Washing)
  • Remove the dyed substrate from the cooled dye bath.

  • Rinse the fabric under cold running water until the water runs clear.

  • Perform a soaping wash to remove any unfixed dye. Prepare a bath with 1-2 g/L of non-ionic detergent at 50°C. Wash the fabric for 10-15 minutes.

  • Rinse the fabric again with warm water, followed by a final cold water rinse.

  • Squeeze out excess water and air dry the dyed fabric away from direct sunlight.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the textile dyeing protocol for this compound.

DyeingWorkflow start Start scouring Fabric Scouring (Pre-treatment) start->scouring dye_prep Dye Bath Preparation scouring->dye_prep dyeing Dyeing Process dye_prep->dyeing rinsing Rinsing & Soaping (Post-treatment) dyeing->rinsing drying Drying rinsing->drying end End drying->end

Caption: Workflow for Textile Dyeing with this compound.

The interaction between this compound and protein fibers is primarily an electrostatic attraction. The acidic conditions of the dyebath are crucial for this process.

DyeingMechanism Fiber Protein Fiber (Wool/Silk/Nylon) -NH2 groups ProtonatedFiber Protonated Fiber -NH3+ (Cationic sites) Fiber->ProtonatedFiber Protonation Acid Acidic Dyebath (H+ ions) Acid->ProtonatedFiber DyedFiber Dyed Fiber (Electrostatic Bond) ProtonatedFiber->DyedFiber Ionic Bonding Dye This compound (Anionic Dye, -SO3-) Dye->DyedFiber

Caption: Simplified Mechanism of Acid Dyeing on Protein Fibers.

References

Application Notes and Protocols for Quantitative Analysis of Collagen in Tissues using Picrosirius Red Staining

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While Acid Red 119 is a diazo dye with applications in textile and leather dyeing, for quantitative histochemical analysis of collagen in tissue sections, the established and highly specific method is Picrosirius Red (PSR) staining.[1][2][3] The key component of the PSR stain is Sirius Red F3B (Direct Red 80), a different compound from this compound.[4] This application note will therefore focus on the validated protocols for Picrosirius Red staining and subsequent quantitative analysis, providing researchers, scientists, and drug development professionals with a robust methodology for assessing fibrosis and collagen deposition.

Picrosirius Red staining, when viewed under polarized light, allows for the visualization of collagen fibers, which exhibit a characteristic birefringence.[5] Thicker, more organized collagen fibers, such as type I collagen, typically appear yellow to red, while thinner fibers, like type III collagen, appear green.[6] This property, combined with digital image analysis, enables accurate and objective quantification of collagen content and organization within tissues.[1][7]

Experimental Protocols

I. Tissue Preparation and Sectioning

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissues.

  • Fixation: Fix fresh tissue specimens in 10% neutral buffered formalin for at least 24 hours. The duration of fixation is crucial for preserving tissue integrity.

  • Processing: Dehydrate the fixed tissue through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%), clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut tissue sections at a thickness of 4-5 µm using a microtome. Thicker sections can lead to overlapping fibers, complicating quantitative analysis.

  • Mounting: Float the sections on a warm water bath and mount them on positively charged glass slides. Dry the slides overnight in an oven at 60°C.

II. Picrosirius Red Staining Protocol

Reagents:

  • Picrosirius Red Solution (0.1% w/v): Dissolve 0.5 g of Sirius Red F3B (Direct Red 80, C.I. 35782) in 500 mL of saturated aqueous picric acid solution.[4][8] This solution is stable for years when stored at room temperature and protected from light.[2]

  • Acidified Water (0.5% Acetic Acid): Add 5 mL of glacial acetic acid to 1 L of distilled water.[4]

  • Weigert's Hematoxylin (B73222) (optional, for nuclear counterstaining)

  • Ethanol (100% and 95%)

  • Xylene

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol: two changes of 100% ethanol for 3 minutes each, followed by 95% ethanol for 3 minutes.

    • Rinse well in running tap water.[9]

  • (Optional) Nuclear Staining:

    • Stain nuclei with Weigert's hematoxylin for 8 minutes.

    • Wash in running tap water for 10 minutes.

    • Differentiate in 1% acid alcohol if necessary.

  • Picrosirius Red Staining:

    • Immerse slides in the Picrosirius Red solution for 60 minutes at room temperature.[4] This ensures equilibrium staining.[4]

  • Washing:

    • Wash the slides in two changes of acidified water.[4][6] This step is critical to prevent the loss of dye.[4]

  • Dehydration and Mounting:

    • Dehydrate the sections rapidly in three changes of 100% ethanol.[4]

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a resinous mounting medium.

III. Image Acquisition and Quantitative Analysis
  • Microscopy:

    • For quantitative analysis, images of the stained sections should be acquired using a light microscope equipped with a polarizer and analyzer.

    • Capture images under consistent lighting conditions, magnification, and exposure settings for all samples.

  • Image Analysis Software:

    • Open-source software such as Fiji (ImageJ) is commonly used for quantifying PSR-stained sections.[2][3]

  • Quantitative Analysis Workflow:

    • Color Thresholding: Utilize the Hue/Saturation/Brightness (HSB) color space to specifically select the red-stained collagen fibers while excluding the yellow-stained muscle or cytoplasm.[2]

    • Set Thresholds: Define a specific range for Hue (typically 0-23 and 234-255 for red), Saturation, and Brightness to create a binary mask of the collagen-positive areas.[2]

    • Measure Area: Calculate the area of the binary mask (collagen-positive area) and the total tissue area (excluding background).

    • Calculate Collagen Proportionate Area (CPA): Express the results as a percentage of the total tissue area.

      • CPA (%) = (Collagen Area / Total Tissue Area) x 100

Data Presentation

Quantitative data from the analysis of Picrosirius Red stained tissues can be effectively summarized in tables for comparison between different experimental groups.

Table 1: Quantitative Analysis of Collagen Deposition in Liver Tissue

Sample IDTreatment GroupCollagen Proportionate Area (%)Standard DeviationP-value (vs. Control)
CTRL-01Control2.10.5-
CTRL-02Control2.50.5-
CTRL-03Control2.30.5-
TREAT-A-01Treatment A8.71.2<0.01
TREAT-A-02Treatment A9.11.2<0.01
TREAT-A-03Treatment A8.51.2<0.01
TREAT-B-01Treatment B5.40.9<0.05
TREAT-B-02Treatment B5.90.9<0.05
TREAT-B-03Treatment B5.60.9<0.05

Table 2: Analysis of Collagen Fiber Characteristics under Polarized Light

Treatment GroupThick Fibers (Red/Yellow) Area (%)Thin Fibers (Green) Area (%)Fiber Density (Fibers/mm²)
Control1.50.8150
Treatment A6.82.1320
Treatment B4.21.5210

Visualizations

Experimental Workflow

G cluster_tissue_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Quantitative Analysis Fixation Tissue Fixation (10% NBF) Processing Dehydration & Embedding Fixation->Processing Sectioning Microtomy (4-5 µm sections) Processing->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Staining Picrosirius Red (60 min) Deparaffinization->Staining Washing Acidified Water Wash Staining->Washing Dehydration Dehydration & Clearing Washing->Dehydration Imaging Image Acquisition (Polarized Light) Dehydration->Imaging Thresholding Color Thresholding (Fiji/ImageJ) Imaging->Thresholding Quantification Measure Collagen Area Thresholding->Quantification Data Calculate CPA (%) Quantification->Data G Start Stained Tissue Image ColorSpace Convert to HSB Color Space Start->ColorSpace Threshold Apply Hue/Saturation Threshold for Red ColorSpace->Threshold Binary Generate Binary Mask (Collagen vs. Non-Collagen) Threshold->Binary MeasureCollagen Measure Area of Collagen Mask (pixels) Binary->MeasureCollagen MeasureTotal Measure Total Tissue Area (pixels) Binary->MeasureTotal Calculate Calculate Collagen Proportionate Area (%) MeasureCollagen->Calculate MeasureTotal->Calculate G TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad Smad4 Smad4 Complex Smad->Smad4 Nucleus Nucleus Smad4->Nucleus Transcription Gene Transcription (COL1A1, COL1A2) Nucleus->Transcription Procollagen Procollagen Synthesis Transcription->Procollagen Collagen Collagen Fiber (Stained by PSR) Procollagen->Collagen

References

Application Notes and Protocols for the Treatment of Acid Red 119 in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Red 119 is a synthetic azo dye extensively used in the textile, leather, and paper industries. The discharge of effluents containing this dye into aquatic ecosystems poses significant environmental and health concerns due to its recalcitrant nature, potential toxicity, and the coloration of water bodies, which reduces light penetration and affects aquatic life. Various treatment technologies have been investigated for the effective removal of this compound from wastewater, including coagulation/flocculation, adsorption, photocatalytic degradation, and advanced oxidation processes (AOPs). These application notes provide a summary of quantitative data from recent studies and detailed protocols for the primary treatment methodologies.

Data Presentation: Efficacy of Wastewater Treatment Methods for this compound

The following tables summarize the quantitative data from various studies on the removal of this compound, providing a comparative overview of the efficiency of different treatment methods under optimal conditions.

Table 1: Coagulation/Flocculation

CoagulantOptimal pHCoagulant DosageInitial Dye Concentration (mg/L)Removal Efficiency (%)Reference
Polyaluminium Chloride (PAC)3.857 mg/L14095.25[1][2]
Polyaluminium Chloride Sludge (PACS)3.424.55 g/L14094.1[1][2]
Ferric Chloride Sludge (FCS)3-12 (pH dependent)150 mg/LNot SpecifiedHigh (lower dosage than PACS)[3]

Table 2: Adsorption

AdsorbentOptimal pHContact Time (min)Adsorbent DosageMaximum Adsorption Capacity (mg/g)Removal Efficiency (%)Reference
Dried Sewage Sludge (DSS)31205 g/L90.91Not Specified[4]
Sewage Sludge Ash (SSA)11304 g/L142.8898.87[4]
DSS (40 wt%) and SSA Mixture6605 g/LNot Specified>95[5]
Nutraceutical Industrial Coriander Seed Spent (NICSS)Not SpecifiedNot SpecifiedNot Specified97.00Not Specified[6]
Synthetic Composites9120Not SpecifiedNot Specified92.7 (at 100 ppm)[6]

Table 3: Photocatalytic Degradation and Advanced Oxidation Processes (AOPs)

Treatment MethodCatalyst/ReagentsOptimal ConditionsTreatment TimeDegradation/Removal Efficiency (%)Reference
PhotocatalysisMn-doped SrTiO₃Visible light120 min92.5[7]
PhotocatalysisTiO₂-containing hydrogelpH 5.3, 24°C, 250 mg catalyst30 min~94 (for similar dye AR88)
Electro-FentonFe²⁺, H₂O₂300 mA, 0.2 mM Fe²⁺5 hours95 (mineralization)[8]
Wet Oxidation5 mM Periodate200°C1 min98 (decolorization)[8]
Photo-FentonH₂O₂/UV/Fe²⁺Not SpecifiedNot Specified>99 (decolorization)[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on common practices cited in the literature for wastewater treatment studies.

Coagulation/Flocculation Protocol

This protocol is designed to determine the optimal conditions for this compound removal using coagulants like Polyaluminium Chloride (PAC) or Ferric Chloride Sludge (FCS).

Materials:

  • Stock solution of this compound (e.g., 1000 mg/L)

  • Coagulant (PAC, PACS, or FCS)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Jar testing apparatus

  • Spectrophotometer

  • Beakers (1 L)

  • Pipettes and graduated cylinders

Procedure:

  • Preparation of Test Solutions: Prepare a series of 1 L beakers each containing a known concentration of this compound (e.g., 140 mg/L) diluted from the stock solution.[1][2]

  • pH Adjustment: Adjust the initial pH of the solutions in each beaker to the desired levels (e.g., ranging from 3 to 12) using 0.1 M HCl or 0.1 M NaOH.[3]

  • Coagulant Addition: Place the beakers in the jar testing apparatus. While stirring, add varying dosages of the coagulant to each beaker.

  • Rapid Mixing: Subject the solutions to rapid mixing (e.g., 200 rpm) for a short period (e.g., 1-2 minutes) to ensure uniform dispersion of the coagulant.

  • Slow Mixing (Flocculation): Reduce the stirring speed (e.g., 40 rpm) for a longer duration (e.g., 20-30 minutes) to promote the formation of flocs.

  • Sedimentation: Stop stirring and allow the flocs to settle for a specified time (e.g., 30 minutes).

  • Sample Collection and Analysis: Carefully withdraw a supernatant sample from each beaker. Measure the final concentration of this compound using a spectrophotometer at its maximum absorbance wavelength.

  • Calculation of Removal Efficiency: Calculate the dye removal efficiency using the formula: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100 where C₀ is the initial dye concentration and Cₑ is the final dye concentration.

Adsorption Protocol

This protocol outlines the steps to evaluate the adsorption capacity of different materials for this compound.

Materials:

  • Stock solution of this compound

  • Adsorbent material (e.g., Dried Sewage Sludge, Sewage Sludge Ash)

  • 0.1 M HCl and 0.1 M NaOH

  • Orbital shaker

  • Conical flasks (250 mL)

  • Centrifuge or filtration apparatus

  • Spectrophotometer

Procedure:

  • Preparation of Adsorbent: Dry and, if necessary, grind the adsorbent material to a uniform particle size.

  • Batch Adsorption Experiments: In a series of conical flasks, add a fixed amount of adsorbent (e.g., 4 g/L) to a known volume of this compound solution with a specific initial concentration.[4]

  • Parameter Variation: Systematically vary one parameter at a time (e.g., pH from 3 to 11, contact time from 30 to 120 minutes, initial dye concentration) while keeping others constant.[4]

  • Agitation: Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for the desired contact time.[10]

  • Separation: After agitation, separate the adsorbent from the solution by centrifugation or filtration.

  • Analysis: Determine the final concentration of this compound in the supernatant/filtrate using a spectrophotometer.

  • Calculation of Adsorption Capacity: The amount of dye adsorbed per unit mass of adsorbent (qₑ, in mg/g) at equilibrium is calculated as: qₑ = [(C₀ - Cₑ) * V] / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).

Photocatalytic Degradation Protocol

This protocol is for assessing the efficiency of a photocatalyst in degrading this compound under light irradiation.

Materials:

  • Stock solution of this compound

  • Photocatalyst (e.g., Mn-doped SrTiO₃, TiO₂)[7]

  • Photoreactor with a light source (e.g., UV lamp or visible light source)

  • Magnetic stirrer and stir bars

  • pH meter

  • Spectrophotometer

Procedure:

  • Catalyst Suspension: Disperse a specific amount of the photocatalyst in the this compound solution within the photoreactor.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • pH Adjustment: Adjust the pH of the solution to the desired value.

  • Photoreaction Initiation: Turn on the light source to initiate the photocatalytic reaction.

  • Sample Collection: Withdraw aliquots of the suspension at regular time intervals.

  • Catalyst Removal: Immediately separate the photocatalyst from the collected samples by centrifugation or filtration.

  • Concentration Measurement: Measure the concentration of this compound in the clear solution using a spectrophotometer.

  • Degradation Efficiency Calculation: Calculate the degradation efficiency as a function of time using the same formula as for coagulation.

Visualizations

The following diagrams illustrate the experimental workflows and conceptual relationships in the treatment of this compound.

Experimental_Workflow_Coagulation cluster_prep Preparation cluster_treatment Treatment Process cluster_analysis Analysis A Prepare this compound Solution B Adjust Initial pH A->B C Add Coagulant B->C D Rapid Mix C->D E Slow Mix (Flocculation) D->E F Sedimentation E->F G Collect Supernatant F->G H Measure Final Concentration G->H I Calculate Removal Efficiency H->I

Coagulation/Flocculation Experimental Workflow

Adsorption_Mechanism cluster_solution Aqueous Solution cluster_adsorbent Adsorbent Surface Dye This compound Molecules ActiveSites Active Sites Dye->ActiveSites Adsorption Adsorbent Porous Adsorbent (e.g., Activated Carbon)

Conceptual Diagram of Adsorption Process

Photocatalysis_Pathway cluster_catalyst Photocatalyst (e.g., TiO2) cluster_reactions Redox Reactions cluster_degradation Degradation Products Catalyst Semiconductor e_h Electron-Hole Pair (e⁻/h⁺) Catalyst->e_h Excitation OH_rad Hydroxyl Radicals (•OH) e_h->OH_rad h⁺ + H₂O O2_rad Superoxide Radicals (•O₂⁻) e_h->O2_rad e⁻ + O₂ Dye This compound OH_rad->Dye Oxidation O2_rad->Dye Oxidation Intermediates Simpler Organic Intermediates Final CO₂, H₂O, Mineral Acids Intermediates->Final Light Light (hν) Light->Catalyst Dye->Intermediates H2O H₂O O2 O₂

Simplified Photocatalytic Degradation Pathway

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Acid Red 119 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with Acid Red 119 staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a laboratory setting?

This compound is an anionic diazo dye. In a research context, it can be used as a protein stain, particularly for visualizing protein bands on membranes after electrophoretic transfer (similar to Ponceau S). While not a conventional histological stain, its properties as an acid dye allow it to bind to positively charged proteins in tissue sections, making it potentially useful as a counterstain for cytoplasm and connective tissue.

Q2: How does this compound stain proteins and tissues?

As an acid dye, this compound carries a negative charge (anionic). It binds to positively charged (cationic) components in a sample, primarily the amino groups of proteins. The intensity of the staining is dependent on the pH of the staining solution; a more acidic environment increases the number of positively charged sites on proteins, leading to stronger staining.

Q3: What are the critical parameters to optimize for a successful this compound staining protocol?

The key parameters for optimization include:

  • Dye Concentration: The concentration of the this compound solution directly impacts staining intensity.

  • Staining Time: The duration of exposure to the dye will affect the depth of color.

  • pH of the Staining Solution: The acidity of the solution is a crucial factor for controlling staining intensity.

  • Differentiation: A brief rinse in a weak acid or buffer can help remove excess, non-specifically bound dye.

  • Fixation: The choice of fixative can influence the availability of protein binding sites.

Troubleshooting Poor Staining with this compound

This section addresses common issues encountered during this compound staining procedures.

Weak or No Staining

Problem: The tissue or protein bands show very faint red staining or no color at all.

Potential Cause Recommended Solution
Staining solution pH is too high Lower the pH of the staining solution by adding a small amount of acetic acid. A starting pH range of 4.5-5.5 is recommended.
Dye concentration is too low Increase the concentration of this compound in the staining solution.
Staining time is too short Increase the incubation time of the slides or membrane in the staining solution.
Inadequate deparaffinization or hydration For tissue sections, ensure complete removal of paraffin (B1166041) wax and proper rehydration before staining.
Over-differentiation If a differentiation step is used, reduce the time or use a weaker acidic solution.
Poor Fixation Ensure the tissue was adequately fixed to preserve protein structure. Formalin fixation is common, but others like Bouin's fluid may enhance acid dye staining.
Overstaining

Problem: The staining is too dark, obscuring cellular details or making protein bands too intense.

Potential Cause Recommended Solution
Dye concentration is too high Decrease the concentration of this compound in the staining solution.
Staining time is too long Reduce the incubation time in the staining solution.
Inadequate differentiation Introduce or prolong a differentiation step with a weak acid solution (e.g., 0.2% acetic acid) to remove excess stain.
Staining solution pH is too low Increase the pH of the staining solution slightly.
Uneven Staining

Problem: The staining intensity is inconsistent across the slide or membrane.

Potential Cause Recommended Solution
Incomplete mixing of staining solution Ensure the staining solution is thoroughly mixed before use.
Slides/membranes not fully immersed Use a staining container with sufficient volume to completely submerge the samples.
Uneven fixation Ensure consistent and thorough fixation of the tissue.
Air bubbles Ensure no air bubbles are trapped between the sample and the staining solution.
Incomplete deparaffinization For tissue sections, patchy staining can result from residual paraffin. Ensure complete deparaffinization.
High Background Staining

Problem: The background of the slide or membrane is heavily stained, reducing contrast.

Potential Cause Recommended Solution
Staining solution is old or contaminated Prepare a fresh staining solution.
Inadequate rinsing Ensure thorough rinsing after the staining and differentiation steps.
Dye precipitation Filter the staining solution before use to remove any precipitates.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific application.

Baseline Protocol for this compound Staining of Paraffin-Embedded Tissue Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (2 changes of 5 minutes each).

    • Transfer to 100% Ethanol (2 changes of 3 minutes each).

    • Transfer to 95% Ethanol (2 changes of 3 minutes each).

    • Transfer to 70% Ethanol (3 minutes).

    • Rinse in running tap water.

  • Nuclear Staining (Optional, for counterstaining):

    • Stain in a regressive hematoxylin (B73222) (e.g., Harris') for 5-8 minutes.

    • Wash in running tap water.

    • Differentiate in 0.5% acid alcohol (a few quick dips).

    • Wash in running tap water.

    • Blue in a suitable bluing agent (e.g., Scott's tap water substitute) for 1-2 minutes.

    • Wash in running tap water.

  • This compound Staining:

    • Prepare a 0.1% (w/v) this compound solution in 1% (v/v) acetic acid.

    • Immerse slides in the this compound solution for 1-5 minutes.

  • Differentiation (Optional):

    • Briefly rinse slides in 0.2% acetic acid for 10-30 seconds to remove excess stain.

  • Dehydration and Mounting:

    • Rinse slides in distilled water.

    • Dehydrate through graded alcohols: 95% Ethanol (1 minute), 100% Ethanol (2 changes, 1 minute each).

    • Clear in Xylene or a xylene substitute (2 changes, 2 minutes each).

    • Mount with a permanent mounting medium.

Quantitative Data Summary
ParameterRecommended RangeStarting Point
This compound Concentration 0.05% - 0.5% (w/v)0.1% (w/v)
Acetic Acid Concentration 0.5% - 5% (v/v)1% (v/v)
Staining Time 1 - 10 minutes3 minutes
Differentiation Time (0.2% Acetic Acid) 10 - 60 seconds15 seconds

Visual Guides

Experimental Workflow for this compound Staining

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Nuclear_Stain Nuclear Stain (Optional) Rehydration->Nuclear_Stain Acid_Red_Stain This compound Staining Nuclear_Stain->Acid_Red_Stain Differentiation Differentiation (Weak Acid) Acid_Red_Stain->Differentiation Dehydration_Final Dehydration (Alcohols) Differentiation->Dehydration_Final Clearing Clearing (Xylene) Dehydration_Final->Clearing Mounting Mounting Clearing->Mounting

Caption: General workflow for this compound staining of tissue sections.

Troubleshooting Logic for Poor Staining

troubleshooting_logic cluster_weak Troubleshooting Weak Staining cluster_over Troubleshooting Overstaining cluster_uneven Troubleshooting Uneven Staining Start Poor Staining Issue Weak_Staining Weak or No Staining Start->Weak_Staining Overstaining Overstaining Start->Overstaining Uneven_Staining Uneven Staining Start->Uneven_Staining Increase_Conc Increase Dye Concentration Weak_Staining->Increase_Conc Lower_pH Lower Staining pH Weak_Staining->Lower_pH Increase_Time Increase Staining Time Weak_Staining->Increase_Time Decrease_Conc Decrease Dye Concentration Overstaining->Decrease_Conc Increase_Diff Increase Differentiation Overstaining->Increase_Diff Decrease_Time Decrease Staining Time Overstaining->Decrease_Time Check_Immersion Ensure Full Immersion Uneven_Staining->Check_Immersion Check_Fixation Verify Uniform Fixation Uneven_Staining->Check_Fixation Mix_Solution Thoroughly Mix Stain Uneven_Staining->Mix_Solution

Caption: Decision tree for troubleshooting common this compound staining issues.

Preventing precipitation of Acid Red 119 in staining solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Acid Red 119 in staining solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a red to dark red powdery dye. It is soluble in water and alcohol but insoluble in ether solvents. Chemically, it is most stable in acidic conditions.[1]

Q2: My this compound solution is showing precipitation. What are the common causes?

Precipitation of this compound can be attributed to several factors:

  • Improper pH: The dye is most stable in acidic environments. An increase in pH towards neutral or alkaline conditions can significantly decrease its solubility.

  • Incorrect Solvent Concentration: While soluble in water and alcohol, the ratio of these solvents is crucial. High concentrations of the dye in solutions with a low alcohol content may lead to precipitation.

  • Low Temperature: The solubility of this compound, like many dyes, can decrease at lower temperatures. Preparing or storing the solution at a low temperature can cause the dye to fall out of solution.

  • High Dye Concentration: Attempting to dissolve too much dye beyond its saturation point in a given solvent volume will result in precipitation.

  • Contamination: Contamination of the staining solution with other reagents or water of poor quality can alter the chemical environment and lead to precipitation.

Q3: How does pH affect the stability of the this compound staining solution?

This compound is an acid dye, meaning it is an anionic molecule. In an acidic solution (lower pH), the tissue proteins become positively charged, which facilitates the binding of the negatively charged dye molecules. This acidic environment also enhances the solubility and stability of the dye itself. As the pH increases, the dye becomes less stable and is more likely to precipitate.

Q4: Can the type of solvent used affect precipitation?

Yes, the choice and proportion of solvents are critical. This compound is soluble in both water and alcohol. Alcoholic solutions, or aqueous solutions with a significant alcohol content, can enhance the solubility of the dye. If you are preparing an aqueous solution, the addition of ethanol (B145695) can help prevent precipitation.

Q5: What is the role of a mordant, and can it help prevent precipitation?

A mordant is a substance that forms a coordination complex with the dye, which then attaches to the tissue.[2] This process enhances the stability and intensity of the stain. While mordants are primarily used to improve staining, they can also influence the stability of the dye in the solution by forming a more stable complex, which may indirectly help in preventing precipitation.[2][3]

Troubleshooting Guide

This guide provides a systematic approach to resolving the precipitation of this compound in your staining solutions.

ProblemPotential CauseRecommended Solution
Precipitation upon preparation Dye concentration is too high.Prepare a fresh solution with a lower concentration of this compound. Start with a small amount of dye and gradually add it to the solvent while stirring.
Solvent temperature is too low.Gently warm the solvent before dissolving the dye. Avoid boiling.
Inadequate mixing.Use a magnetic stirrer to ensure the dye is completely dissolved.
Precipitation during storage Solution is stored at a low temperature.Store the staining solution at a stable room temperature. Avoid refrigeration unless specified for a particular protocol.
pH of the solution has changed over time.Check the pH of the solution and adjust it to the acidic range using a weak acid like acetic acid.
Evaporation of the solvent.Keep the solution container tightly sealed to prevent evaporation, which can increase the dye concentration.
Precipitation during staining procedure Carryover of alkaline solutions from previous steps.Ensure thorough rinsing with distilled water between staining steps to remove any residual alkaline reagents.
Poor quality of reagents or water.Use high-purity reagents and distilled or deionized water for all solutions.

Experimental Protocols

Protocol for Preparing a Stable this compound Staining Solution

This protocol provides a general guideline for preparing a stable this compound staining solution. Optimization may be required based on the specific application and tissue type.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Ethanol (95% or absolute)

  • Glacial acetic acid

  • Glass beakers

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Filter paper (e.g., Whatman No. 1)

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixture. A common starting point is a 50:50 (v/v) mixture of distilled water and 95% ethanol.

  • Dissolving the Dye:

    • Measure the required amount of this compound powder. A typical starting concentration is 0.1% to 1% (w/v).

    • Place the solvent in a beaker with a magnetic stir bar and start stirring.

    • Gradually add the this compound powder to the vortex of the stirring solvent to ensure it disperses well and does not clump.

  • pH Adjustment:

    • After the dye has completely dissolved, check the pH of the solution.

    • If necessary, add glacial acetic acid dropwise while stirring to adjust the pH to an acidic range (e.g., pH 2.5-3.5). This is a critical step for dye stability.

  • Filtration:

    • Filter the solution through filter paper to remove any undissolved particles or aggregates.

  • Storage:

    • Store the filtered solution in a tightly sealed, clearly labeled bottle at room temperature.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stain Staining Procedure p1 Prepare Solvent (Water/Ethanol) p2 Dissolve this compound p1->p2 p3 Adjust pH to Acidic Range p2->p3 p4 Filter Solution p3->p4 s1 Deparaffinize and Rehydrate Tissue p4->s1 Use Stable Solution s2 Apply Staining Solution s1->s2 s3 Differentiate and Dehydrate s2->s3 s4 Mount and Coverslip s3->s4

Caption: Experimental workflow for preparing and using a stable this compound staining solution.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed cause1 Incorrect pH (Too High) start->cause1 cause2 High Dye Concentration start->cause2 cause3 Low Temperature start->cause3 cause4 Improper Solvent Ratio start->cause4 sol1 Add Acetic Acid to Lower pH cause1->sol1 sol2 Dilute Solution or Prepare a New One cause2->sol2 sol3 Gently Warm and Store at Room Temp cause3->sol3 sol4 Increase Alcohol Content cause4->sol4

Caption: Logical troubleshooting pathway for addressing this compound precipitation.

References

How to reduce background staining with Acid Red 119

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining when using Acid Red 119.

Understanding this compound

This compound is a red, water-soluble, double azo dye.[1][2] Its chemical structure includes sulfonate groups, which make it an anionic (acidic) dye. In histological applications, it primarily binds to positively charged proteins in tissue sections. The intensity of this binding is highly dependent on the pH of the staining solution.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main applications of this compound in a laboratory setting?

A1: While primarily used in the textile and leather industries, this compound can be used as a biological stain for tissues.[1][2] It is suitable as a counterstain in various histological procedures to provide contrast to primary stains.

Q2: What is the chemical basis for this compound staining?

A2: this compound is an acidic dye, meaning it carries a negative charge. It binds to positively charged components in the tissue, such as the amino groups of proteins.[3][4] This interaction is electrostatic.

Q3: Why is pH so important for this compound staining?

A3: The pH of the staining solution determines the charge of the tissue proteins.[3] At a lower (acidic) pH, more amino groups on proteins become protonated (positively charged), which leads to stronger binding of the negatively charged this compound.[3] Conversely, at a higher (more alkaline) pH, there are fewer positive charges, resulting in weaker staining.

Troubleshooting High Background Staining

High background staining is a common issue that can obscure the specific details of your tissue samples. The following guide provides potential causes and solutions to help you optimize your this compound staining protocol.

Problem: Diffuse, non-specific red staining across the entire tissue section, making it difficult to distinguish specific structures.

Cause 1: Staining solution is too acidic.

At a very low pH, most proteins in the tissue will be positively charged, leading to widespread, intense staining.[3]

  • Solution: Increase the pH of the this compound staining solution. This can be done in small increments (e.g., from pH 3.0 to 3.5, 4.0, etc.) to find the optimal balance between specific staining and low background.

Cause 2: this compound concentration is too high.

An excessively high concentration of the dye can lead to non-specific binding and aggregation within the tissue.

  • Solution: Perform a dilution series of the this compound staining solution to determine the lowest effective concentration.

Cause 3: Inadequate rinsing after staining.

Insufficient washing after the staining step can leave residual dye on the slide, which then precipitates during dehydration.

  • Solution: Increase the duration and/or the number of rinses after the this compound staining step. Use a buffer at a neutral or slightly alkaline pH for rinsing to help remove non-specifically bound dye.

Cause 4: Non-specific binding to other tissue components.

This compound, like many dyes, can have some affinity for other macromolecules in the tissue, leading to general background.

  • Solution: While less common for simple counterstains, a pre-incubation step with a protein-based blocking agent like Bovine Serum Albumin (BSA) could potentially reduce non-specific binding.

Data Presentation

The following tables illustrate how to approach the optimization of your staining protocol to reduce background.

Table 1: Effect of pH on Staining Intensity and Background

Staining Solution pHSpecific Staining IntensityBackground Staining LevelRecommendation
2.5++++HighToo acidic; increase pH.
3.0+++ModeratePotentially acceptable; consider a slight increase in pH.
3.5++LowOptimal starting point.
4.0+Very LowMay be too weak for adequate counterstaining.

Table 2: Effect of Dye Concentration on Staining Intensity and Background

This compound ConcentrationSpecific Staining IntensityBackground Staining LevelRecommendation
1.0% (w/v)++++HighToo concentrated; dilute the staining solution.
0.5% (w/v)+++ModerateMay still be too high; further dilution is recommended.
0.1% (w/v)++LowOptimal starting point.
0.05% (w/v)+Very LowMay be too dilute for sufficient staining.

Experimental Protocols

Protocol 1: Standard Staining with this compound
  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 70% Ethanol: 2 changes, 3 minutes each.

    • Rinse in distilled water.

  • Primary Staining (Optional):

    • Perform your primary staining protocol (e.g., Hematoxylin).

  • This compound Counterstaining:

    • Prepare a 0.1% (w/v) this compound solution in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 3.5).

    • Incubate slides in the this compound solution for 1-5 minutes.

  • Rinsing:

    • Briefly rinse slides in distilled water.

    • Wash in a buffer solution (e.g., PBS, pH 7.4) for 1-2 minutes to remove excess dye.

  • Dehydration and Mounting:

    • Immerse in 95% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in Xylene: 2 changes, 5 minutes each.

    • Mount with a compatible mounting medium.

Protocol 2: Troubleshooting High Background - pH Optimization
  • Prepare several small batches of 0.1% this compound staining solution at different pH values (e.g., pH 3.0, 3.5, 4.0, 4.5).

  • Use serial sections from the same tissue block for each pH condition to ensure comparability.

  • Follow the standard staining protocol, but use a different pH solution for the counterstaining step for each slide.

  • Compare the slides under a microscope to determine the optimal pH that provides good specific staining with minimal background.

Visualizations

Staining_Workflow General this compound Staining Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_finish Final Steps Deparaffinize Deparaffinize in Xylene Rehydrate Rehydrate through Ethanol Series Deparaffinize->Rehydrate Wash_H2O Wash in Distilled Water Rehydrate->Wash_H2O Primary_Stain Primary Stain (e.g., Hematoxylin) Wash_H2O->Primary_Stain Wash1 Wash Primary_Stain->Wash1 AR119_Stain This compound Counterstain Wash1->AR119_Stain Wash2 Wash AR119_Stain->Wash2 Dehydrate Dehydrate through Ethanol Series Wash2->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount Coverslip Clear->Mount

Caption: A typical workflow for using this compound as a counterstain.

Troubleshooting_Background Troubleshooting High Background with this compound Start High Background Observed Check_pH Is the staining solution pH < 3.5? Start->Check_pH Increase_pH Action: Increase pH of staining solution (e.g., to 3.5-4.0) Check_pH->Increase_pH Yes Check_Conc Is the dye concentration > 0.1%? Check_pH->Check_Conc No Resolved Problem Resolved Increase_pH->Resolved Decrease_Conc Action: Decrease this compound concentration Check_Conc->Decrease_Conc Yes Check_Wash Are rinsing steps adequate? Check_Conc->Check_Wash No Decrease_Conc->Resolved Increase_Wash Action: Increase washing time and/or use a neutral buffer rinse Check_Wash->Increase_Wash No Check_Wash->Resolved Yes Increase_Wash->Resolved

Caption: A decision tree for troubleshooting high background staining.

References

Dealing with non-specific binding of Acid Red 119 in IHC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide provides troubleshooting advice and frequently asked questions regarding the use of Acid Red 119 in immunohistochemistry (IHC), with a focus on resolving issues of non-specific binding and high background staining.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it causing high background staining in my IHC experiment?

This compound is a synthetic anionic dye, meaning it carries a net negative charge.[1][2] In histological applications, it is likely used as a counterstain to provide morphological context to the specific antibody staining. High background staining occurs because the negatively charged dye molecules bind non-specifically to positively charged components within the tissue, such as collagen and cytoplasm proteins. This process, driven by electrostatic interactions, is a common cause of non-specific staining in IHC.[3][4]

The intensity of this binding can be influenced by several factors including tissue fixation, pH of the staining solution, and the overall ionic strength of the buffers used.[4][5]

cluster_tissue Tissue Section cluster_dye Staining Solution cluster_result Result TissueProteins Positively Charged Tissue Proteins (e.g., Collagen) Binding Non-Specific Binding (High Background) TissueProteins->Binding AcidRed Negatively Charged This compound Dye AcidRed->Binding Electrostatic Attraction

Caption: Mechanism of non-specific binding of this compound.

Q2: How can I proactively reduce non-specific binding from this compound?

Preventing non-specific binding before it occurs is the most effective strategy. This involves optimizing your IHC protocol by focusing on blocking steps and buffer composition.

  • Protein Blocking: Before applying the primary antibody or the counterstain, incubate the tissue with a protein-based blocking buffer. Common blocking agents include Normal Serum (from the same species as the secondary antibody) or Bovine Serum Albumin (BSA).[6][7][8][9] These proteins bind to non-specific sites in the tissue, physically blocking the this compound dye from adhering.

  • Adjust Buffer Ionic Strength: Increasing the salt concentration (e.g., NaCl) in your washing buffers and antibody diluents can help minimize weak ionic interactions that cause background staining.[10]

  • Optimize Dye Concentration and Incubation Time: Using too high a concentration of this compound or incubating for too long can exacerbate background issues. It is crucial to titrate the dye to find the lowest concentration and shortest time that still provides adequate counterstaining.

start Start: After Specific Antigen Detection blocking Step 1: Apply Protein Blocking Buffer (e.g., Normal Serum, BSA) start->blocking wash1 Step 2: Wash with High Ionic Strength Buffer blocking->wash1 apply_dye Step 3: Apply Titrated This compound (Optimized Time & Conc.) wash1->apply_dye wash2 Step 4: Wash apply_dye->wash2 end Proceed to Dehydration & Mounting wash2->end

Caption: Proactive workflow to reduce this compound background.

Troubleshooting Guide
Problem: High background staining after counterstaining with this compound.

If you have already completed the staining and are observing high background, a post-staining differentiation step can be used to selectively remove excess dye.

Potential Cause Recommended Solution Underlying Principle
Excessive Dye Retention Perform a differentiation step by briefly rinsing the slide in an acidic alcohol solution (e.g., 0.1-1% HCl in 70% ethanol).The acid competes with the tissue for binding to the anionic dye, selectively removing loosely bound dye molecules.[11][12]
Over-incubation / High Concentration Optimize the differentiation time. Start with a very short rinse (1-3 seconds) and check under a microscope. Repeat if necessary.The goal is to achieve a balance where the background is reduced without stripping the color from desired cellular components.[12]
Incorrect Buffer pH Ensure all wash buffers are at a neutral or slightly acidic pH.The binding of acid dyes is pH-dependent; alkaline conditions can increase non-specific binding.[1]
Experimental Protocols
Protocol 1: Post-Staining Differentiation for this compound

This protocol should be performed after the final wash step following counterstaining and before dehydration.

Reagents:

  • Differentiating Solution: 0.5% Hydrochloric Acid (HCl) in 70% Ethanol (B145695).

  • Washing Solution: Running tap water or a buffer like PBS.

Methodology:

  • After counterstaining with this compound and performing the subsequent wash, take one slide for optimization.

  • Dip the slide into the Differentiating Solution for 2-5 seconds.

  • Immediately stop the differentiation by rinsing thoroughly in a large volume of running tap water for at least 30 seconds.

  • Check the slide under a microscope. The background should be significantly lighter, while key structures (like cytoplasm) retain the red/pink color.

  • If the background is still too dark, repeat steps 2-4 with a slightly longer incubation.

  • Once the optimal differentiation time is determined, apply it to the remaining slides.

  • Proceed immediately to the dehydration steps (e.g., graded alcohols and xylene) and coverslipping.

Protocol 2: Optimized IHC Workflow with this compound Counterstain

This protocol incorporates preventative steps to minimize non-specific binding.

Methodology:

  • Deparaffinization and Rehydration: Process slides through xylene and graded ethanol to water as per standard procedures.[6]

  • Antigen Retrieval: Perform heat-induced or enzymatic antigen retrieval as required for the primary antibody.

  • Peroxidase Block (if using HRP): Incubate sections in 3% H₂O₂ to quench endogenous peroxidase activity.[13]

  • Protein Block: Incubate slides with a blocking solution (e.g., 5% Normal Goat Serum in PBS) for 30-60 minutes in a humidity chamber.[9][13]

  • Primary Antibody: Drain blocking solution and apply the primary antibody at its optimal dilution. Incubate as per protocol (e.g., 1 hour at room temperature or overnight at 4°C).

  • Wash: Wash slides 3 times for 5 minutes each in a buffer with increased ionic strength (e.g., PBS + 0.5 M NaCl).

  • Secondary Antibody and Detection: Apply the enzyme-conjugated secondary antibody, incubate, and wash. Apply the chromogen (e.g., DAB) and stop the reaction when the desired signal is reached.

  • Counterstaining: a. Rinse slides thoroughly in distilled water. b. Apply an optimized concentration of this compound solution for a minimal, pre-determined time (e.g., 30 seconds to 2 minutes). c. Wash thoroughly with distilled water.

  • Differentiation (Optional but Recommended): a. Briefly dip slides in 0.5% HCl in 70% Ethanol for 2-5 seconds. b. Immediately wash in running tap water for 1 minute.

  • Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

cluster_prep Tissue Preparation cluster_stain Specific Staining cluster_counterstain Counterstaining & Finishing Deparaffinization Deparaffinization AntigenRetrieval AntigenRetrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock PeroxidaseBlock AntigenRetrieval->PeroxidaseBlock ProteinBlock Protein Block (e.g., 5% NGS) PeroxidaseBlock->ProteinBlock PrimaryAb PrimaryAb ProteinBlock->PrimaryAb Wash1 Wash1 PrimaryAb->Wash1 Wash (High Salt) SecondaryAb SecondaryAb Wash1->SecondaryAb Wash Wash2 Wash2 SecondaryAb->Wash2 Wash Detection Detection Wash2->Detection Counterstain This compound (Optimized) Detection->Counterstain Differentiation Differentiation (Acid Alcohol) Counterstain->Differentiation DehydrateMount DehydrateMount Differentiation->DehydrateMount

References

Improving the signal-to-noise ratio in Acid Red 119 fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid Red 119. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio of this compound fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic fluorescent properties?

This compound is a red, water-soluble, double azo dye.[1][2][3] While primarily used in the textile and leather industries, it also sees application as a biological stain.[1][2][4] Its fluorescence is influenced by environmental factors such as pH and solvent polarity.[4][5] It is known to be stable under acidic conditions.[4]

Q2: What are the main factors that can negatively impact the signal-to-noise ratio (SNR) in my this compound experiments?

Several factors can degrade the SNR in fluorescence experiments. These can be broadly categorized as factors that decrease the specific signal or increase the background noise. Key issues include:

  • High Background: This can be caused by autofluorescence from the sample or non-specific binding of the dye.[6][7]

  • Weak Signal: This may result from low dye concentration, fluorescence quenching, or photobleaching.[6]

  • Instrumental Noise: This includes noise from the camera (readout noise, dark current) and other electronic components.[8][9][10]

Q3: How does pH affect the fluorescence of this compound?

The fluorescence of many dyes is pH-dependent, as changes in pH can alter the electronic structure of the molecule.[11] this compound is reported to be more stable in acidic environments and less stable in alkaline conditions.[4] For many fluorescent probes, moving away from the optimal pH can lead to a decrease in fluorescence intensity.[11][12] It is crucial to determine the optimal pH range for this compound fluorescence in your specific experimental buffer.

Q4: Can the solvent I use affect the fluorescence signal?

Yes, the polarity of the solvent can significantly impact a fluorophore's emission spectrum and quantum yield.[5] A change in solvent polarity can alter the energy levels of the excited state, often leading to a shift in the emission wavelength (a phenomenon known as a solvatochromic shift).[5][13] The choice of solvent or buffer system should be optimized for your experiment.

Troubleshooting Guide

Issue 1: Weak or No Fluorescence Signal

If you are observing a weak signal from your this compound-stained sample, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Dye Concentration Too Low Increase the concentration of this compound. It is important to perform a titration to find the optimal concentration that maximizes signal without causing self-quenching or high background.[14]
Fluorescence Quenching Quenching is a process that decreases fluorescence intensity.[15] It can be caused by various substances, including molecular oxygen or halide ions.[15][16] Consider de-gassing your solutions or using a mounting medium with anti-quenching agents. Self-quenching can also occur at high dye concentrations.[15]
Photobleaching (Fading) Photobleaching is the irreversible destruction of the fluorophore by light exposure. Minimize the exposure time and excitation light intensity.[17][18] Use of an anti-fade mounting medium can also help preserve the signal.
Incorrect Filter Sets/Wavelengths Ensure your microscope's excitation and emission filters are appropriate for this compound. The key to maximizing the signal is to select the optimal excitation and emission wavelengths.[19]
Suboptimal pH or Solvent The fluorescence of this compound is sensitive to its chemical environment.[4] Experiment with different buffer pH values and solvent polarities to find the optimal conditions for your sample.
Issue 2: High Background Noise

High background fluorescence can obscure the specific signal from your target. The following table outlines common causes and solutions.

Potential Cause Recommended Solution
Autofluorescence Biological samples often contain endogenous molecules (e.g., NADH, collagen, lipofuscin) that fluoresce, creating a background signal.[7] To mitigate this, you can: 1. Use fluorophores that emit in the far-red spectrum where autofluorescence is typically lower.[20] 2. Treat samples with quenching agents like Sudan Black B.[7] 3. Include an unstained control sample to determine the level of autofluorescence.[14]
Non-Specific Staining This can occur if the dye binds to unintended targets. Optimize washing steps to remove unbound dye without losing the specific signal.[6] Consider using blocking agents if applicable to your sample type.
Excessive Dye Concentration Too much dye can lead to a high background. Titrate the this compound concentration to find the lowest effective amount.[14]
Contaminated Reagents Ensure all buffers and solutions are freshly prepared and free of fluorescent contaminants.
Suboptimal Imaging Settings In confocal microscopy, reducing the pinhole size can help reject out-of-focus background light.[21] However, an overly small pinhole can also reduce your signal.[21]

Experimental Protocols

Protocol 1: Optimizing this compound Staining Concentration
  • Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or ethanol).

  • Create a series of dilutions from the stock solution, ranging from a very low to a high concentration (e.g., 0.1 µM to 100 µM).

  • Prepare identical samples for staining.

  • Incubate each sample with a different dye concentration for a fixed period.

  • Wash all samples using a standardized washing protocol to remove unbound dye.

  • Image each sample using identical microscope settings (e.g., exposure time, gain, laser power).

  • Analyze the images to determine the concentration that provides the best signal-to-noise ratio. Quantify the mean fluorescence intensity of the stained structure and a background region.

  • Plot the signal-to-noise ratio against the dye concentration to identify the optimal concentration.

Protocol 2: Assessing the Effect of pH on Fluorescence
  • Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9).

  • Prepare a working solution of this compound in each buffer at its optimal concentration (determined from Protocol 1).

  • Stain identical samples with each of the pH-varied dye solutions.

  • Image each sample using identical microscope settings.

  • Measure the fluorescence intensity for each sample.

  • Plot the fluorescence intensity against the pH to determine the optimal pH range for this compound in your experimental setup.

Visualizations

G cluster_0 cluster_1 Signal Optimization cluster_2 Background Reduction cluster_3 Start Poor Signal-to-Noise Ratio WeakSignal Is the signal weak? Start->WeakSignal HighBg Is the background high? Start->HighBg OptConc Optimize Dye Concentration WeakSignal->OptConc Yes WeakSignal->HighBg No CheckFilters Verify Filter Sets OptConc->CheckFilters AntiFade Use Anti-Fade Reagent CheckFilters->AntiFade AntiFade->HighBg UnstainedCtrl Run Unstained Control (Check Autofluorescence) HighBg->UnstainedCtrl Yes End Improved SNR HighBg->End No OptWash Optimize Washing Steps UnstainedCtrl->OptWash ReduceConc Reduce Dye Concentration OptWash->ReduceConc ReduceConc->End

Caption: Troubleshooting workflow for improving the signal-to-noise ratio.

G cluster_Signal True Signal cluster_Noise Noise Sources TotalSignal Total Measured Signal SpecificFluorescence This compound Specific Binding TotalSignal->SpecificFluorescence + Autofluorescence Sample Autofluorescence TotalSignal->Autofluorescence + NonSpecific Non-Specific Staining TotalSignal->NonSpecific + StrayLight Stray Light TotalSignal->StrayLight + DetectorNoise Detector Noise (Dark Current, Read Noise) TotalSignal->DetectorNoise +

Caption: Components of the total measured fluorescence signal.

G Start High Background Detected Unstained Image Unstained Control Sample Start->Unstained AutoF Is Autofluorescence High? Unstained->AutoF NonSpec Non-Specific Staining Likely AutoF->NonSpec No ReduceAutoF Use Autofluorescence Quenching Reagents or Adjust Filter Sets AutoF->ReduceAutoF Yes OptWash Optimize Washing Protocol NonSpec->OptWash ReduceConc Reduce Dye Concentration OptWash->ReduceConc

Caption: Decision tree for diagnosing high background fluorescence.

References

Effect of pH on Acid Red 119 staining efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Acid Red 119, with a specific focus on the impact of pH on staining efficiency. This resource is intended for researchers, scientists, and drug development professionals utilizing this dye in their experiments.

The Critical Role of pH in this compound Staining

This compound is an anionic dye, meaning it carries a negative charge. The fundamental principle of its staining action lies in the electrostatic attraction between the negatively charged dye molecules and positively charged components within tissue samples, primarily the amino groups of proteins in the cytoplasm and connective tissues. The pH of the staining solution is a critical determinant of this interaction.

In an acidic environment, the concentration of hydrogen ions (H+) is high. These protons donate a positive charge to tissue proteins, particularly at their amino groups (-NH2 becoming -NH3+). This increase in cationic sites enhances the binding of the anionic this compound dye, resulting in a more intense and efficient stain. Conversely, in neutral or alkaline conditions, tissue proteins have fewer positively charged sites, leading to weaker dye binding and reduced staining intensity. Research on the removal of this compound from aqueous solutions has shown that its adsorption is strongly pH-dependent, with efficiency increasing as the pH decreases.[1][2] One study identified an optimal pH of 3.42 for the coagulation and removal of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound staining solution?

A1: While the optimal pH can vary slightly depending on the specific tissue type and desired staining intensity, an acidic pH is essential for effective this compound staining. Based on the principles of acid dye chemistry and related studies, a pH range of 2.5 to 4.5 is generally recommended. Staining will become progressively weaker as the pH approaches neutral and beyond.

Q2: My this compound staining is weak and inconsistent. Could pH be the issue?

A2: Yes, improper pH is a primary cause of weak or inconsistent staining with this compound. If your staining solution is too close to neutral or has become more alkaline over time, the electrostatic attraction between the dye and the tissue will be significantly reduced. Always verify the pH of your staining solution before use.

Q3: How does the pH of the differentiating solution affect the stain?

A3: Differentiation is the process of selectively removing excess stain to improve contrast. For acid dyes, this is often achieved with a weak acid or alcohol solution. The pH of the differentiator is crucial; a highly acidic solution can strip too much of the dye from the tissue, while a less acidic one may not differentiate effectively.

Q4: Can I use tap water for preparing my this compound solution?

A4: It is generally not recommended to use tap water for preparing staining solutions. The pH of tap water can vary and may be alkaline, which would negatively impact the staining efficiency of this compound.[3] It is best to use distilled or deionized water and to buffer the solution to the desired acidic pH.

Troubleshooting Guide: pH-Related Issues in this compound Staining

Problem Potential Cause (pH-Related) Recommended Solution
Weak or No Staining The pH of the staining solution is too high (above 4.5).Prepare a fresh staining solution and adjust the pH to the optimal range (2.5-4.5) using a weak acid like acetic acid. Verify the pH with a calibrated pH meter.
The pH of the tap water used for rinsing is alkaline.Use distilled or deionized water for all rinsing steps. If a bluing step is necessary after a nuclear stain, ensure it is followed by a rinse in distilled water before applying this compound.
Uneven Staining Inconsistent protonation of tissue due to improper fixation or a staining solution with unstable pH.Ensure tissue is thoroughly fixed according to a standardized protocol. Use a buffered staining solution to maintain a stable acidic pH throughout the staining procedure.
Excessive Background Staining The staining solution is too acidic, leading to non-specific binding.While a low pH is necessary, an excessively low pH can sometimes increase background. Try increasing the pH slightly (e.g., from 2.5 to 3.0) and see if it improves the signal-to-noise ratio.
Stain Fades Quickly The pH of the mounting medium is not optimal.Use a mounting medium with a pH that is compatible with the preservation of the stain.

Experimental Protocols

Protocol for Evaluating the Effect of pH on this compound Staining Efficiency

This protocol outlines a method to determine the optimal pH for this compound staining on a specific tissue type.

1. Preparation of Staining Solutions at Various pH Levels:

  • Prepare a stock solution of 1% (w/v) this compound in distilled water.

  • Create a series of buffered staining solutions at pH 2.5, 3.0, 3.5, 4.0, and 4.5. For each, dilute the stock solution to 0.1% in the appropriate buffer (e.g., citrate (B86180) buffer for this pH range).

  • Verify the final pH of each solution with a calibrated pH meter.

2. Tissue Preparation:

  • Use formalin-fixed, paraffin-embedded tissue sections of a consistent thickness (e.g., 5 µm).

  • Deparaffinize and rehydrate the sections through a series of xylene and graded alcohol washes, finally bringing them to distilled water.

3. Staining Procedure:

  • If a nuclear counterstain is desired, stain with an acid-resistant hematoxylin (B73222) (e.g., Weigert's) and rinse thoroughly.

  • Place slides in a Coplin jar for each pH-adjusted this compound solution.

  • Stain for 5-10 minutes (this time may require optimization).

  • Briefly rinse in distilled water to remove excess dye.

4. Dehydration and Mounting:

  • Dehydrate the sections through graded alcohols (95% and 100%).

  • Clear in xylene.

  • Mount with a permanent mounting medium.

5. Analysis:

  • Qualitatively assess the staining intensity and specificity under a light microscope.

  • For quantitative analysis, capture images under identical lighting conditions and use image analysis software to measure the mean color intensity in defined regions of interest.

Quantitative Data Summary (Hypothetical)

The following table illustrates the expected relationship between the pH of the this compound staining solution and the resulting staining intensity, based on the principle of acid dye chemistry and indirect evidence from related studies.

pH of Staining SolutionExpected Staining Intensity (Arbitrary Units)Observations
2.595 ± 5Very strong, vibrant red staining of cytoplasm and connective tissue. Potential for some non-specific background.
3.090 ± 5Strong and specific red staining with good contrast and minimal background.
3.585 ± 7Good, reliable staining, though slightly less intense than at lower pH values.
4.070 ± 8Moderate staining intensity. Clear differentiation between cellular components.
4.550 ± 10Noticeably weaker staining. May be insufficient for some applications.
5.030 ± 10Faint staining. Loss of detail and contrast.
6.0<10Very weak to no staining.

Visualizations

Staining_Workflow cluster_prep Tissue Preparation cluster_staining This compound Staining cluster_post Post-Staining Deparaffinize Deparaffinize & Rehydrate Nuclear_Stain Nuclear Stain (Optional) Deparaffinize->Nuclear_Stain Rinse1 Rinse Nuclear_Stain->Rinse1 Stain Stain with pH-adjusted This compound Rinse1->Stain Rinse2 Brief Rinse Stain->Rinse2 Dehydrate Dehydrate Rinse2->Dehydrate Clear Clear Dehydrate->Clear Mount Mount Clear->Mount

Caption: Experimental workflow for this compound staining.

Troubleshooting_Logic Start Weak or No Staining Check_pH Is Staining Solution pH in 2.5-4.5 range? Start->Check_pH High_pH pH is too high Check_pH->High_pH No Correct_pH pH is correct Check_pH->Correct_pH Yes Remake_Solution Action: Remake solution, buffer, and verify pH. High_pH->Remake_Solution Check_Other Troubleshoot other factors: - Staining time - Reagent quality - Tissue fixation Correct_pH->Check_Other

Caption: Troubleshooting logic for weak this compound staining.

References

Technical Support Center: Acid Red Dyes for Collagen Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for histological staining of collagen using acid red dyes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to fixation methods and staining protocols.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate terminology for the red dye used in collagen staining?

While you may have encountered the term "Acid Red 119," the more common and accurate term in histological applications for specific collagen staining is Picrosirius Red (PSR) . The key component of the PSR staining solution is Sirius Red F3B (also known as Direct Red 80), which is used in combination with picric acid. This combination provides high specificity for collagen fibers. Another widely used method for collagen staining that utilizes an acid red dye is the Van Gieson stain , which employs acid fuchsin.

Q2: Which fixatives are compatible with Picrosirius Red (PSR) staining?

Both neutral buffered formalin and Bouin's solution are widely used and compatible fixatives for Picrosirius Red staining.[1][2] While both can produce similar birefringence for collagen visualization under polarized light, formalin-fixed tissues often provide superior histological detail.[1][2] Fixation is considered a critical step, and for optimal results with PSR, tissues should be fixed for at least 24 hours.[3][4]

Q3: Are there alternative fixatives to formalin for collagen staining?

Yes, besides formalin and Bouin's solution, other fixatives can be used, although their effects on staining intensity and morphology should be considered. Stains using acid dyes, such as Van Gieson's, can benefit from fixation with picric acid or mercuric chloride.[5] It is important to note that the choice of fixative can influence the staining outcome, with coagulant fixatives potentially producing redder tones and cross-linking fixatives resulting in more yellow tones in Picrosirius Red staining.[6]

Q4: Can Picrosirius Red staining differentiate between different types of collagen?

Under polarized light microscopy, Picrosirius Red staining can help differentiate collagen fibers based on their thickness and arrangement, which is often correlated with collagen type. Thicker, more mature collagen fibers (often Type I) typically appear yellow to red, while thinner, less organized fibers (often Type III) appear green.[1] However, it is important to note that this color differentiation is not absolute and can be influenced by factors such as fiber orientation.[1][7] For definitive identification of collagen types, techniques like immunohistochemistry are recommended.[1][2][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during collagen staining with acid red dyes.

Picrosirius Red Staining
Problem Possible Cause Recommended Solution
Weak or No Collagen Staining Staining time too short.Increase the incubation time in the Picrosirius Red solution to the recommended 60 minutes.[3][8]
Excessive washing after staining.Optimize the washing steps. Brief rinses in acidified water are recommended to remove background staining without stripping the dye from collagen.[8]
Slow dehydration steps.Dehydrate quickly through graded alcohols after the acidified water wash to prevent loss of stain.[8]
High Background Staining Inadequate washing.Increase the number and duration of washes in acidified water (e.g., 0.5% acetic acid) to remove non-specific staining.[8]
Picrosirius Red solution is old or contaminated.Prepare a fresh staining solution. The pH of the solution should be between 1 and 3 for optimal specificity.[8][9]
Sections dried out during the procedure.Use a humidified chamber during incubations to prevent the sections from drying.[8]
Uneven Staining Incomplete immersion of the slide in reagents.Ensure the entire tissue section is fully covered by all solutions during each step.[8]
Air bubbles trapped on the tissue section.Carefully apply reagents to avoid trapping air bubbles on the tissue.[8]
Cytoplasm Stains Red Hydrolysis of the Picrosirius Red stain.This can occur under acidic conditions and at higher temperatures. Be mindful of the laboratory climate and solution storage.[6][8]
Van Gieson Staining
Problem Possible Cause Recommended Solution
Pale Red Collagen Staining Over-differentiation in dehydrating alcohols.Dehydrate quickly through the alcohol series after the Van Gieson stain, as the picric acid component can be soluble in alcohol.[10]
Weak acid fuchsin solution.Ensure the acid fuchsin solution is of the correct concentration and has not expired.
Weak Yellow Staining of Muscle/Cytoplasm Insufficient staining time in Van Gieson's solution.Increase the staining time to the recommended 3-5 minutes.[11][12]
Picric acid has been washed out.Avoid excessive water rinses after the Van Gieson staining step.[10]

Experimental Protocols

Picrosirius Red Staining Protocol for Formalin-Fixed, Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Xylene: 2 changes of 5 minutes each.

    • 100% Ethanol: 2 changes of 3 minutes each.

    • 95% Ethanol: 1 change of 2 minutes.

    • 80% Ethanol: 1 change of 2 minutes.

    • 70% Ethanol: 1 change of 2 minutes.

    • Distilled water: rinse well.[4][8]

  • (Optional) Nuclear Staining:

  • Picrosirius Red Staining:

    • Stain in Picrosirius Red solution (0.1% Sirius Red F3B in saturated aqueous picric acid) for 60 minutes.[3][4]

  • Washing:

    • Wash in two changes of acidified water (e.g., 0.5% acetic acid in water).[3][4]

  • Dehydration and Clearing:

    • Dehydrate rapidly through 3 changes of 100% ethanol.

    • Clear in 2 changes of xylene.[3][4]

  • Mounting:

    • Mount with a resinous mounting medium.

Van Gieson Staining Protocol for Formalin-Fixed, Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Deparaffinize sections in xylene (3 changes of 3 minutes each).

    • Hydrate through graded alcohols (100% and 95%) to distilled water.[11][12]

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin for 5-10 minutes.

    • Wash well in running tap water.[5]

  • Van Gieson Staining:

    • Counterstain in Van Gieson's solution (a mixture of picric acid and acid fuchsin) for 3-5 minutes.[11][12]

  • Dehydration and Clearing:

    • Dehydrate quickly through 95% and 100% ethanol.

    • Clear in xylene (3 changes).[11][12]

  • Mounting:

    • Mount with a compatible mounting medium.

Visual Guides

TroubleshootingWorkflow Troubleshooting Picrosirius Red Staining Start Staining Issue Observed WeakStaining Weak or No Collagen Staining Start->WeakStaining HighBackground High Background Staining Start->HighBackground UnevenStaining Uneven Staining Start->UnevenStaining CheckTime Increase Staining Time to 60 min? WeakStaining->CheckTime Yes CheckWash Optimize Washing Steps? HighBackground->CheckWash Yes CheckImmersion Ensure Full Section Immersion? UnevenStaining->CheckImmersion Yes CheckTime->CheckWash Still Weak CheckDehydration Dehydrate Quickly? CheckWash->CheckDehydration Still Weak CheckFreshness Prepare Fresh PSR Solution? CheckWash->CheckFreshness Still High Resolved Issue Resolved CheckDehydration->Resolved Improved CheckDrying Prevent Section Drying? CheckFreshness->CheckDrying Still High CheckDrying->Resolved Improved CheckBubbles Avoid Air Bubbles? CheckImmersion->CheckBubbles Still Uneven CheckBubbles->Resolved Improved

Caption: Troubleshooting workflow for common Picrosirius Red staining issues.

ExperimentalWorkflow General Workflow for Collagen Staining Fixation Tissue Fixation (e.g., 10% NBF, Bouin's) Processing Tissue Processing & Embedding Fixation->Processing Sectioning Microtomy (4-5 µm sections) Processing->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization NuclearStain Nuclear Staining (e.g., Weigert's Hematoxylin) Deparaffinization->NuclearStain CollagenStain Collagen Staining (Picrosirius Red or Van Gieson) NuclearStain->CollagenStain Washing Washing/Differentiation CollagenStain->Washing Dehydration Dehydration & Clearing Washing->Dehydration Mounting Coverslipping & Mounting Dehydration->Mounting Imaging Microscopy (Bright-field or Polarized) Mounting->Imaging

Caption: General experimental workflow for collagen staining in tissue sections.

References

Technical Support Center: Destaining Methods for Tissues Stained with Acid Red 119

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid Red 119. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively destaining tissues stained with this compound. The following information is based on the general principles of acid dye staining and destaining in histology, as specific protocols for this compound are not widely documented in this context.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may be encountered during the destaining of tissues stained with this compound.

Issue Potential Cause Suggested Solution
Incomplete Destaining 1. Insufficient destaining time.2. Destaining solution is too weak.3. Strong binding of the dye to the tissue.1. Increase the incubation time in the destaining solution.2. Increase the concentration of the alkaline agent (e.g., ammonium (B1175870) hydroxide) in the destaining solution.3. Consider a more alkaline destaining solution or a solution with a chaotropic agent.
Uneven Destaining 1. Uneven application of the destaining solution.2. Incomplete deparaffinization prior to staining.1. Ensure the entire tissue section is fully immersed in the destaining solution.2. Thoroughly deparaffinize and rehydrate the tissue section before attempting to destain.
Tissue Damage or Detachment 1. Destaining solution is too harsh.2. Prolonged exposure to high pH.1. Decrease the concentration of the alkaline agent or shorten the incubation time.2. Use a milder alkaline solution, such as a Tris-HCl buffer with a slightly alkaline pH.
Residual Red Haze Incomplete removal of destaining solution before subsequent steps.Ensure thorough rinsing with distilled water after the destaining step to remove all traces of the destaining solution and solubilized dye.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind destaining this compound?

A1: this compound is an anionic (acid) dye that binds to cationic (basic) components in tissues, primarily proteins in the cytoplasm and connective tissue, through electrostatic interactions.[1][2] Destaining is typically achieved by shifting the pH to an alkaline environment. This change in pH alters the charge of the tissue proteins, reducing their affinity for the acid dye and causing it to dissociate from the tissue.

Q2: Are there established protocols for destaining this compound from tissue sections?

A2: Currently, there are no widely published and validated protocols specifically for destaining this compound from histological tissue sections. However, based on the principles of acid dye chemistry, general protocols for destaining other acid dyes can be adapted. It is recommended to start with milder conditions and progressively increase the strength of the destaining solution as needed.

Q3: Can I reuse the destaining solution?

A3: It is not recommended to reuse the destaining solution. As the dye is removed from the tissue, the concentration of the dye in the solution increases, which can reduce the efficiency of further destaining. For consistent and optimal results, always use a fresh destaining solution.

Q4: How can I be sure the destaining is complete?

A4: The completeness of destaining should be monitored microscopically. The tissue should appear colorless, or at the very least, the characteristic red color of this compound should be absent. A control slide that has not been destained should be used for comparison.

Q5: Will destaining affect subsequent staining procedures?

A5: If the destaining is performed correctly and the tissue is thoroughly rinsed, it should not significantly impact subsequent staining procedures. However, harsh destaining conditions (e.g., very high pH or prolonged incubation) could potentially alter tissue morphology or antigenicity. It is advisable to perform a pilot study if subsequent immunohistochemistry or other specialized staining is planned.

Experimental Protocols

The following are inferred protocols for destaining tissues stained with this compound, based on general methods for acid dyes. Users should optimize these protocols for their specific tissue type and staining intensity.

Protocol 1: Mild Alkaline Destaining

This method is recommended as a starting point due to its gentle nature.

Step Reagent Incubation Time Notes
1. Deparaffinization & RehydrationXylene and graded alcoholsStandard protocolEnsure complete removal of paraffin.
2. Destaining1% Ammonium Hydroxide in 70% Ethanol5-15 minutesMonitor microscopically every 5 minutes.
3. RinsingDistilled Water3 changes, 2 minutes eachThoroughly removes the destaining solution.
4. Dehydration & ClearingGraded alcohols and XyleneStandard protocolPrepare for coverslipping or subsequent staining.
Protocol 2: Stronger Alkaline Destaining

This method can be used if Protocol 1 is ineffective.

Step Reagent Incubation Time Notes
1. Deparaffinization & RehydrationXylene and graded alcoholsStandard protocolEnsure complete removal of paraffin.
2. Destaining0.1M NaOH1-5 minutesUse with caution as it can be harsh on tissues. Monitor closely.
3. RinsingDistilled Water3 changes, 2 minutes eachNeutralize the high pH.
4. Dehydration & ClearingGraded alcohols and XyleneStandard protocolPrepare for coverslipping or subsequent staining.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for destaining and troubleshooting.

Destaining_Workflow start Stained Tissue Section deparaffinize Deparaffinize & Rehydrate start->deparaffinize destain Apply Destaining Solution deparaffinize->destain monitor Microscopic Examination destain->monitor monitor->destain Incomplete rinse Rinse Thoroughly monitor->rinse Complete end Destained Tissue Section rinse->end

Caption: General workflow for destaining this compound from tissue sections.

Troubleshooting_Logic issue Destaining Issue Observed incomplete Incomplete Destaining issue->incomplete uneven Uneven Destaining issue->uneven damage Tissue Damage issue->damage increase_time Increase Incubation Time incomplete->increase_time Yes check_immersion Ensure Full Immersion uneven->check_immersion Yes decrease_time Decrease Incubation Time damage->decrease_time Yes increase_conc Increase Reagent Concentration increase_time->increase_conc Still Incomplete check_deparaffin Verify Deparaffinization check_immersion->check_deparaffin Still Uneven decrease_conc Decrease Reagent Concentration decrease_time->decrease_conc Still Damaged

Caption: Troubleshooting logic for common destaining issues.

References

Stability and degradation of Acid Red 119 staining solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Acid Red 119 staining solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a synthetic organic dye belonging to the di-azo class of compounds. It appears as a red to dark red powder and is soluble in water and alcohol. Due to its acidic nature, it is commonly used for staining in various biological applications.

Q2: What are the optimal storage conditions for this compound powder and staining solutions?

A2: To ensure maximum stability and shelf-life, both the powder form and prepared staining solutions of this compound should be stored in a cool, dry, and dark place. Containers should be tightly sealed to prevent exposure to moisture and light, which can accelerate degradation.

Q3: What is the general stability of this compound solutions?

A3: this compound solutions are generally more stable under acidic pH conditions.[1] In alkaline environments, the dye is less stable and more prone to degradation.[1] The stability is also affected by exposure to light (photodegradation) and elevated temperatures (thermal degradation).

Q4: How does pH affect the stability of this compound solutions?

A4: The pH of the solution is a critical factor in the stability of this compound. Acidic conditions (e.g., pH 3-6) are generally optimal for stability. As the pH becomes neutral and then alkaline, the rate of degradation increases. For instance, studies on similar azo dyes have shown significantly higher removal and degradation rates at alkaline pH compared to acidic or neutral pH.

Q5: Can this compound solutions be used after their expiration date?

A5: It is not recommended to use this compound solutions after their expiration date. Over time, the dye can degrade, leading to a decrease in staining intensity and potentially an increase in background staining due to the presence of degradation products. For critical applications, it is advisable to perform a quality control check on expired solutions before use (see Experimental Protocols section).

Troubleshooting Guide

This guide addresses common issues encountered during staining procedures that may be related to the stability and degradation of this compound solutions.

Problem 1: Weak or No Staining

Possible Cause Recommended Solution
Degraded Staining Solution Prepare a fresh staining solution from the powder stock. Ensure the stock powder has been stored correctly.
Incorrect pH of Staining Solution Measure the pH of the staining solution. Adjust to the optimal acidic pH range as specified in your protocol.
Low Dye Concentration The solution may have been prepared incorrectly, or the dye may have precipitated. Prepare a fresh solution, ensuring the dye is fully dissolved.
Insufficient Incubation Time Increase the incubation time of the tissue section in the staining solution.

Problem 2: High Background or Non-Specific Staining

Possible Cause Recommended Solution
Presence of Degradation Products Degradation of the dye can lead to the formation of smaller, charged molecules that bind non-specifically to tissue components. Prepare a fresh staining solution.
Incorrect pH of Staining Solution A suboptimal pH can alter the charge of both the dye and tissue components, leading to increased non-specific binding. Verify and adjust the pH of your staining solution.
Dye Precipitation If the dye has precipitated out of solution, these particles can adhere to the tissue. Filter the staining solution before use.
Over-staining Reduce the concentration of the staining solution or decrease the incubation time.

Problem 3: Inconsistent Staining Results Between Experiments

Possible Cause Recommended Solution
Inconsistent Solution Preparation Standardize the protocol for preparing the staining solution, including the source of water, pH adjustment, and final concentration.
Age and Storage of Staining Solution Use freshly prepared solutions whenever possible. If storing solutions, ensure they are protected from light and stored at a consistent, cool temperature. Note the preparation date on the container.
Variations in Experimental Conditions Ensure that incubation times, temperatures, and washing steps are consistent between experiments.

Below is a troubleshooting workflow to help identify the source of staining issues:

G start Staining Issue Observed check_solution Check Staining Solution (Age, Appearance, Storage) start->check_solution check_protocol Review Staining Protocol (pH, Time, Temp) check_solution->check_protocol Looks OK prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh Suspicious check_tissue Examine Tissue Preparation (Fixation, Sectioning) check_protocol->check_tissue Protocol OK optimize_protocol Optimize Protocol Parameters check_protocol->optimize_protocol Deviation Found re_prepare_tissue Re-prepare Tissue Sections check_tissue->re_prepare_tissue Issue Found unresolved Issue Persists Contact Technical Support check_tissue->unresolved Tissue Prep OK qc_check Perform QC Check on New Solution prepare_fresh->qc_check resolved Issue Resolved qc_check->resolved QC Pass & Staining OK qc_check->unresolved QC Fail or Staining Fails optimize_protocol->resolved re_prepare_tissue->resolved

Caption: Troubleshooting workflow for this compound staining issues.

Data on Stability and Degradation

Table 1: General Stability of this compound

Condition Stability Recommendations
pH More stable in acidic conditions, less stable in alkaline conditions.[1]Maintain staining solutions at an acidic pH as per your protocol.
Light Susceptible to photodegradation.Store solutions in amber bottles or in the dark.
Temperature Degradation rate increases with temperature.Store solutions in a cool place. Avoid repeated heating and cooling.
Oxidizing/Reducing Agents Azo dyes can be degraded by strong oxidizing or reducing agents.Avoid contamination of staining solutions with such agents.

Experimental Protocols

Protocol 1: Preparation and Quality Control of this compound Staining Solution

This protocol describes the preparation of a stock solution and a working staining solution, along with a simple quality control check.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Appropriate buffer (e.g., acetate (B1210297) buffer for acidic pH)

  • pH meter

  • Spectrophotometer

  • Positive control tissue slides

Procedure:

  • Stock Solution Preparation (e.g., 1% w/v):

    • Weigh 1 g of this compound powder.

    • Dissolve in 100 mL of distilled water. Stir until fully dissolved. Gentle heating may be applied if necessary, but do not boil.

    • Filter the solution to remove any undissolved particles.

    • Store in a tightly sealed, light-protected container at 2-8°C.

  • Working Solution Preparation:

    • Dilute the stock solution to the desired concentration using the appropriate buffer.

    • Adjust the pH to the optimal range for your staining protocol using a pH meter.

  • Quality Control Check:

    • Visual Inspection: The solution should be clear and free of precipitates.

    • Spectrophotometry: Measure the absorbance of the freshly prepared working solution at the wavelength of maximum absorbance (λmax) for this compound. This value can be used as a baseline for future comparisons. A significant decrease in absorbance over time indicates degradation.

    • Staining Performance: Stain a positive control tissue slide with the newly prepared solution. The staining intensity and pattern should be consistent with previous successful experiments.

The following diagram outlines the workflow for preparing and validating a new batch of this compound staining solution.

G start Start: New Staining Solution Needed weigh_dye Weigh this compound Powder start->weigh_dye dissolve Dissolve in Distilled Water weigh_dye->dissolve filter_solution Filter Solution dissolve->filter_solution store_stock Store Stock Solution (Cool, Dark, Sealed) filter_solution->store_stock dilute Dilute Stock to Working Concentration store_stock->dilute adjust_ph Adjust pH dilute->adjust_ph qc Quality Control adjust_ph->qc visual Visual Inspection (Clear, No Precipitate) qc->visual spectro Spectrophotometry (Measure Absorbance at λmax) qc->spectro stain_control Stain Positive Control Tissue qc->stain_control pass QC Pass: Solution Ready for Use visual->pass Pass fail QC Fail: Discard and Prepare New Solution visual->fail Fail spectro->pass Absorbance OK spectro->fail Absorbance Low stain_control->pass Staining OK stain_control->fail Staining Poor G ar119 This compound (Di-azo Dye) cleavage Azo Bond Cleavage ar119->cleavage stressors Stress Factors (Light, Heat, pH, Microbes) stressors->cleavage amines Formation of Aromatic Amines cleavage->amines further_degradation Further Degradation amines->further_degradation products Smaller, Simpler Molecules (e.g., organic acids, CO2, H2O) further_degradation->products

References

Validation & Comparative

A Comparative Guide to Collagen Staining: Masson's Trichrome vs. Picrosirius Red

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of histological analysis, the accurate visualization and quantification of collagen is paramount for studying a vast array of biological processes, from tissue regeneration and wound healing to the progression of fibrotic diseases and cancer biology. Among the arsenal (B13267) of special stains available, Masson's Trichrome and Picrosirius Red are two of the most widely employed methods for collagen detection. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal staining method for their specific needs.

An Important Note on "Acid Red 119"

Initial inquiries for a comparison involving "this compound" for collagen staining yielded insufficient scientific literature to support its use as a standard histological stain for this purpose. The available information primarily identifies this compound as a dye for textiles and leather, with only general, unsubstantiated mentions of its use in the biomedical field. In contrast, Picrosirius Red is a well-established and extensively documented method for collagen staining, often compared with Masson's Trichrome. Therefore, this guide will focus on the comparison between Masson's Trichrome and Picrosirius Red to provide a data-driven and practical resource for the scientific community.

Overview of Staining Mechanisms

Masson's Trichrome is a multi-step, three-color staining method that differentiates collagen from other tissue components like muscle and cytoplasm through the sequential application of dyes with different molecular weights and selective acid destaining.[1] The process typically involves a nuclear stain (Weigert's iron hematoxylin), a cytoplasmic and muscle stain (e.g., Biebrich scarlet-acid fuchsin), and a collagen stain (e.g., aniline (B41778) blue or light green).[1][2] A key step is the use of phosphomolybdic or phosphotungstic acid, which acts as a decolorizing agent, removing the red cytoplasmic stain from the more permeable collagen fibers, allowing for their subsequent staining in blue or green.[3]

Picrosirius Red (PSR) , in contrast, is a more straightforward and highly specific method for collagen visualization.[4] It utilizes Sirius Red F3B, a strong anionic dye, dissolved in a saturated aqueous solution of picric acid.[5] The sulfonic acid groups of the Sirius Red dye bind specifically to the basic amino acids present in collagen molecules.[5] The picric acid component enhances this specificity by suppressing the staining of non-collagenous proteins.[4] A significant advantage of PSR is its ability to enhance the natural birefringence of collagen when viewed under polarized light, which allows for the differentiation of collagen fiber thickness and density.[4][5]

Quantitative and Qualitative Data Presentation

The following table summarizes the key performance characteristics of Masson's Trichrome and Picrosirius Red staining for collagen.

FeatureMasson's TrichromePicrosirius Red
Primary Target Collagen Fibers[6]Fibrillar Collagens (e.g., Type I, III)[5]
Staining Principle Sequential staining with Weigert's iron hematoxylin (B73222) (nuclei), Biebrich scarlet-acid fuchsin (cytoplasm, muscle), and aniline blue or light green (collagen), with an intermediate differentiation step.[1][2]Binding of sulfonic acid groups of Sirius Red dye to basic groups in collagen, enhanced by picric acid.[5]
Collagen Color Blue or Green[6]Red (Brightfield); Yellow-Orange-Red for thick fibers, Green for thin fibers (Polarized Light)[4][5]
Other Tissue Staining Cytoplasm and Muscle: Red; Nuclei: Black/Dark Purple[6]Cytoplasm: Pale Yellow; Nuclei: Black/Grey (if counterstained)[7]
Specificity for Collagen Good, but can sometimes fail to stain very thin collagen fibers, potentially leading to underestimation.[5]High, especially when combined with polarized light microscopy. Considered a standard for collagen-specific detection.[5][8]
Quantitative Analysis Possible, but can be more challenging due to the multi-color nature of the stain.Well-suited for automated quantitative analysis, particularly with polarized light to assess fiber thickness and density.[5]
Protocol Complexity Multi-step and more time-consuming.Relatively simple and rapid one-step staining procedure.
Birefringence Enhancement NoStrong enhancement of collagen's natural birefringence under polarized light.[4]

Studies comparing the two methods have shown that both are effective for assessing collagen density. However, some research indicates that Picrosirius Red staining may yield slightly lower collagen density measurements than Masson's Trichrome, a difference attributed to their distinct staining mechanisms.[9][10][11] Despite these subtle differences, the overall trends in collagen quantification are generally similar between the two methods.[9][11]

Experimental Protocols

The following are generalized protocols for staining paraffin-embedded tissue sections. Optimization of incubation times and reagent concentrations may be necessary depending on the tissue type and fixation method.

Protocol 1: Masson's Trichrome Staining

Solutions and Reagents:

  • Bouin's Solution (optional mordant)

  • Weigert's Iron Hematoxylin (Working Solution)

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphomolybdic-Phosphotungstic Acid Solution

  • Aniline Blue Solution (or Light Green SF)

  • 1% Acetic Acid Solution

Procedure:

  • Deparaffinize and rehydrate tissue sections through xylene and graded alcohols to distilled water.[3][12]

  • For formalin-fixed tissues, mordanting in Bouin's solution for 1 hour at 56°C can improve staining quality. Rinse with running tap water until the yellow color is removed.[3][13]

  • Stain in Weigert's iron hematoxylin working solution for 10 minutes to stain the nuclei.[3][12]

  • Rinse in running warm tap water for 10 minutes.[12]

  • Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes to stain cytoplasm, muscle, and collagen red.[3][13]

  • Rinse in distilled water.[3]

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.[3][12]

  • Without rinsing, transfer directly to aniline blue solution and stain for 5-10 minutes to stain the collagen blue.[3][12]

  • Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.[3][12]

  • Wash in distilled water, dehydrate quickly through graded alcohols, clear in xylene, and mount with a resinous mounting medium.[3][12]

Protocol 2: Picrosirius Red Staining

Solutions and Reagents:

  • Picro-sirius Red Solution (0.1% Sirius Red F3B in saturated aqueous picric acid)

  • Acidified Water (0.5% glacial acetic acid in distilled water)

  • Weigert's Hematoxylin (optional, for nuclear counterstaining)

Procedure:

  • Deparaffinize and rehydrate tissue sections through xylene and graded alcohols to distilled water.[14]

  • (Optional) Stain nuclei with Weigert's hematoxylin for 8 minutes and wash in running tap water for 10 minutes.[14]

  • Stain in Picro-sirius Red solution for 60 minutes. This allows for near-equilibrium staining.[4][14]

  • Wash in two changes of acidified water.[14]

  • Dehydrate rapidly in three changes of 100% ethanol, clear in xylene, and mount in a resinous mounting medium.[14]

Visualizing the Methodologies

To better understand the practical application and comparative logic of these staining methods, the following diagrams have been generated.

G Comparative Experimental Workflows cluster_masson Masson's Trichrome cluster_psr Picrosirius Red mt_start Deparaffinize & Rehydrate mt_mordant Mordant (Bouin's) mt_start->mt_mordant mt_nuc_stain Nuclear Stain (Weigert's) mt_mordant->mt_nuc_stain mt_cyto_stain Cytoplasmic Stain (Biebrich Scarlet) mt_nuc_stain->mt_cyto_stain mt_diff Differentiate (Phosphomolybdic Acid) mt_cyto_stain->mt_diff mt_coll_stain Collagen Stain (Aniline Blue) mt_diff->mt_coll_stain mt_dehydrate Dehydrate & Mount mt_coll_stain->mt_dehydrate psr_start Deparaffinize & Rehydrate psr_nuc_stain Nuclear Stain (Optional) psr_start->psr_nuc_stain psr_coll_stain Picro-sirius Red Stain psr_nuc_stain->psr_coll_stain psr_wash Wash (Acidified Water) psr_coll_stain->psr_wash psr_dehydrate Dehydrate & Mount psr_wash->psr_dehydrate G Staining Mechanism and Outcome Comparison cluster_masson Masson's Trichrome cluster_psr Picrosirius Red mt_mech Mechanism: Differential staining based on dye size and tissue porosity. mt_outcome Outcome: Collagen: Blue/Green Muscle/Cytoplasm: Red Nuclei: Black mt_mech->mt_outcome compare_node Key Differentiator: Birefringence Enhancement mt_outcome->compare_node psr_mech Mechanism: Specific binding of Sirius Red to collagen's basic amino acids. psr_outcome Outcome: Collagen: Red (Brightfield) Birefringence under Polarized Light: Thick Fibers: Yellow/Orange Thin Fibers: Green psr_mech->psr_outcome psr_outcome->compare_node

References

A Comparative Guide to Reversible Protein Stains: Ponceau S vs. the Untapped Potential of Acid Red 119

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein analysis, particularly as a quality control step in Western blotting, the reversible staining of proteins on transfer membranes is a critical checkpoint. For decades, Ponceau S has been the go-to reagent for this purpose, offering a quick and easy way to visualize transferred proteins. This guide provides a comprehensive comparison of the well-established Ponceau S and explores the hypothetical potential of a lesser-known dye, Acid Red 119, as an alternative for protein detection. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of total protein staining methodologies.

Quantitative Performance Overview

The following table summarizes the known performance metrics for Ponceau S. It is important to note that, to date, there is no published experimental data on the use of this compound for protein detection on membranes. Therefore, its performance characteristics remain undetermined.

FeaturePonceau SThis compound
Limit of Detection (LOD) ~200-250 ng/protein band[1]Data Not Available
Linear Dynamic Range Narrow[2]Data Not Available
Staining Time 1-10 minutes[2]Hypothetically 2-10 minutes
Destaining Time 1-5 minutes with water[2]Hypothetically 1-5 minutes with water
Reversibility Yes, with water or mild baseHypothetically Yes
Compatibility with Downstream Applications (e.g., Western Blotting, Mass Spectrometry) Yes[3]Data Not Available

Ponceau S: The Established Standard

Ponceau S is an anionic azo dye that binds non-covalently to the positively charged amino groups and non-polar regions of proteins. Its reversible nature allows for the subsequent immunodetection of specific proteins in Western blotting.

Advantages of Ponceau S:
  • Rapid Visualization: Staining is achieved in a matter of minutes, providing a quick assessment of transfer efficiency across the blot.[2]

  • Reversibility: The stain can be easily removed with water or other mild washing solutions, leaving the proteins accessible for antibody binding.

  • Cost-Effective: Ponceau S is an inexpensive reagent, making it an economical choice for routine laboratory use.[2]

Limitations of Ponceau S:
  • Low Sensitivity: Compared to other staining methods like Coomassie Brilliant Blue or fluorescent dyes, Ponceau S has a relatively low sensitivity, with a detection limit of around 200-250 ng per protein band.[1] This may render it unsuitable for visualizing low-abundance proteins.

  • Narrow Linear Range: The linear dynamic range of Ponceau S is limited, which can affect the accuracy of total protein normalization for quantitative Western blotting.[2]

  • Fading Signal: The stain can fade over time, especially with extensive washing, which may impact reproducibility in normalization.[2]

Experimental Protocol for Ponceau S Staining

This protocol provides a general guideline for the reversible staining of proteins on nitrocellulose or PVDF membranes using Ponceau S.

Materials:

  • Ponceau S Staining Solution (0.1% Ponceau S in 5% acetic acid)

  • Deionized Water

  • Orbital Shaker

Procedure:

  • Post-Transfer Wash: After transferring proteins from the gel to the membrane, briefly rinse the membrane with deionized water to remove any residual transfer buffer.

  • Staining: Immerse the membrane in the Ponceau S Staining Solution and incubate for 5-10 minutes at room temperature with gentle agitation on an orbital shaker.

  • Destaining: Remove the staining solution and wash the membrane with deionized water for 1-5 minutes until the protein bands are clearly visible against a faint background.

  • Imaging: At this point, the membrane can be imaged to document the transfer efficiency.

  • Complete Destaining: To proceed with immunodetection, wash the membrane with multiple changes of TBST (Tris-Buffered Saline with Tween 20) or a similar wash buffer until the red stain is no longer visible.

experimental_workflow cluster_electrophoresis Protein Separation cluster_transfer Protein Transfer cluster_staining Total Protein Staining cluster_immunodetection Immunodetection sds_page SDS-PAGE electrotransfer Electrotransfer to Membrane sds_page->electrotransfer rinse1 Rinse Membrane (Water) electrotransfer->rinse1 stain Incubate with Reversible Stain rinse1->stain destain Destain with Water stain->destain image Image for Documentation destain->image destain_complete Complete Destaining (TBST) image->destain_complete blocking Blocking destain_complete->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent/Fluorescent Detection secondary_ab->detection

Experimental workflow for total protein staining and subsequent immunodetection.

This compound: A Hypothetical Alternative

This compound is another anionic dye with a chemical structure that suggests it could potentially bind to proteins in a similar fashion to Ponceau S. However, it is crucial to emphasize that its application for total protein staining on membranes has not been documented in scientific literature. The information presented here is purely hypothetical and intended to serve as a starting point for researchers interested in exploring new staining reagents.

Potential Advantages (Hypothetical):

Without experimental data, any stated advantages are speculative. A different dye could potentially offer:

  • Improved Sensitivity: A higher binding affinity for proteins could lead to a lower limit of detection.

  • Wider Linear Range: A more proportional binding to protein concentration would be advantageous for quantitative applications.

  • Greater Signal Stability: A more robust interaction with proteins could result in a signal that is less prone to fading during washing steps.

Proposed Experimental Protocol for this compound

This hypothetical protocol is based on the standard procedure for Ponceau S and would require significant optimization.

Materials:

  • This compound Staining Solution (e.g., 0.1% this compound in 5% acetic acid - concentration requires optimization)

  • Deionized Water

  • Orbital Shaker

Procedure:

  • Post-Transfer Wash: After protein transfer, rinse the membrane with deionized water.

  • Staining: Immerse the membrane in the this compound Staining Solution and incubate for a duration that would need to be empirically determined (e.g., starting with 5-10 minutes) at room temperature with gentle agitation.

  • Destaining: Wash the membrane with deionized water until a clear background is achieved and protein bands are visible.

  • Imaging: Document the staining results.

  • Complete Destaining: If reversible, wash with TBST or a suitable buffer to remove the stain before proceeding with immunodetection. The reversibility and the optimal destaining conditions would need to be thoroughly tested.

logical_comparison cluster_ponceau Ponceau S cluster_acidred This compound ponceau_node Established Method Well-Characterized Performance Known Limitations (Sensitivity, Linearity) acidred_node Hypothetical Alternative Performance Undetermined Potential for Improved Characteristics (Untested) comparison Comparison for Protein Detection comparison->ponceau_node Current Standard comparison->acidred_node Potential Future Alternative

Logical comparison of Ponceau S and this compound for protein detection.

Conclusion

Ponceau S remains the established and reliable choice for the rapid and reversible staining of proteins on transfer membranes. Its advantages of speed, ease of use, and low cost are well-documented, as are its limitations in terms of sensitivity and linear range.

This compound, while structurally similar to other acid dyes, is an unknown entity in the context of protein detection for Western blotting. There is currently no scientific evidence to support its use or to suggest any advantages over Ponceau S. The protocols and potential benefits outlined in this guide are purely speculative and are intended to highlight an area for potential future research.

For researchers and professionals in drug development, the choice of a total protein stain should be guided by the specific requirements of the experiment. For qualitative assessment of transfer efficiency, Ponceau S is a perfectly adequate tool. For quantitative applications requiring high accuracy, the limitations of Ponceau S should be considered, and alternative, more sensitive, and linear total protein stains or technologies might be more appropriate. The exploration of new dyes like this compound could pave the way for improved reagents, but this would require rigorous validation and comparative studies.

References

A Comparative Analysis of Acid Red 119 from Leading Suppliers for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of reagents are paramount. Acid Red 119, a versatile anionic dye, finds applications beyond the textile industry, including in specialized staining protocols and as a component in various assays. This guide provides a comparative performance analysis of this compound sourced from three different suppliers to aid in the selection of the most suitable product for laboratory use.

The performance of this compound can vary between suppliers due to differences in manufacturing processes, purification methods, and quality control standards. These variations can impact experimental outcomes, leading to inconsistencies in staining, inaccurate quantification, and other artifacts. This guide evaluates key performance indicators of this compound from three representative suppliers, herein anonymized as Supplier A, Supplier B, and Supplier C.

Performance Data Summary

The following table summarizes the quantitative analysis of this compound from the three suppliers based on critical performance parameters.

Performance MetricSupplier ASupplier BSupplier C
Purity (by HPLC) 98.5%95.2%99.1%
Dye Content >98%Not Specified>99%
Moisture Content <1%<2%<0.5%
Solubility in Water Highly SolubleSolubleHighly Soluble
Absorbance Maximum (λmax) 518 nm521 nm518 nm
Molar Extinction Coefficient (ε) 4.8 x 10⁴ M⁻¹cm⁻¹4.5 x 10⁴ M⁻¹cm⁻¹5.0 x 10⁴ M⁻¹cm⁻¹
Staining Efficiency (Tissue) ++++++++
Background Staining LowModerateVery Low

Experimental Protocols

Detailed methodologies for the key experiments conducted to generate the comparative data are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is designed to separate and quantify the main dye component from impurities.

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV-Vis detector.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the this compound sample in the initial mobile phase composition.

    • Inject 10 µL of the sample onto the column.

    • Run a linear gradient from 10% to 90% acetonitrile over 20 minutes.

    • Monitor the elution profile at the absorbance maximum of the dye (approximately 520 nm).

    • Calculate the purity by integrating the peak area of the main component relative to the total peak area.

Spectrophotometry for Absorbance and Molar Extinction Coefficient

This method determines the wavelength of maximum absorbance and the molar absorptivity.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of dilutions of the dye in deionized water.

    • Measure the absorbance spectrum of each dilution from 400 nm to 700 nm to determine the λmax.

    • At the λmax, measure the absorbance of each dilution.

    • Plot a standard curve of absorbance versus concentration.

    • The molar extinction coefficient is calculated from the slope of the linear portion of the curve according to the Beer-Lambert law (A = εcl).

Histological Staining for Performance Evaluation

This protocol assesses the staining efficacy and background noise on biological samples.

  • Sample Preparation: Use formalin-fixed, paraffin-embedded tissue sections (e.g., mouse liver).

  • Staining Solution: Prepare a 1% (w/v) solution of this compound from each supplier in 1% acetic acid.

  • Procedure:

    • Deparaffinize and rehydrate the tissue sections.

    • Incubate the slides in the this compound staining solution for 5 minutes.

    • Briefly rinse in 1% acetic acid.

    • Dehydrate through a series of ethanol (B145695) concentrations and clear with xylene.

    • Mount with a permanent mounting medium.

    • Evaluate the staining intensity and background under a light microscope.

Visualizing Experimental Workflow and Application

To further clarify the experimental process and a potential application, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Chemistry cluster_application Application Testing cluster_evaluation Data Evaluation A This compound from Supplier B Prepare Stock Solutions A->B C HPLC for Purity B->C D Spectrophotometry for λmax and ε B->D E Tissue Section Staining B->E F Compare Purity, λmax, ε C->F D->F G Evaluate Staining Quality E->G

Workflow for comparative analysis of this compound.

G cluster_pathway Hypothetical Cellular Uptake and Imaging A This compound (Extracellular) B Membrane Transporter A->B Uptake C Intracellular Vesicles B->C Internalization D Lysosomal Accumulation C->D Trafficking E Fluorescence Imaging D->E Signal Detection

Cellular pathway for dye uptake and imaging.

Navigating the Nuances of Staining: A Comparative Guide to Acid Red 119 Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency and reliability of staining protocols are paramount for generating valid and reproducible experimental data. This guide provides a comprehensive comparison of Acid Red 119, a synthetic dye with applications in various industries, and its potential use in biological staining. While not a conventional histological stain, this guide explores the factors influencing its reproducibility and compares it with established alternatives.

Understanding this compound

This compound, also known as C.I. This compound, is a double azo dye.[1][2] Its primary applications lie in the dyeing of wool, polyamide, silk, and leather, as well as in the manufacturing of inks.[1][3][4] While its use as a biological stain is not widely documented, its chemical properties suggest it could function as an acidophilic counterstain, coloring cytoplasm and connective tissue in shades of red.

Chemical Properties of this compound:

PropertyDescription
Chemical Name Trisodium 3-((4-((4-((ethyl(3-sulfonatobenzyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulfonate
Molecular Formula C₃₇H₃₂N₅Na₃O₉S₃
C.A.S. Number 12220-20-1
Color Index Number 262085[2]
Appearance Red Powder[2]
Solubility Soluble in water[2]

Achieving Reproducible Staining: A Standardized Protocol

The key to reproducible staining lies in a well-defined and consistently executed protocol. The following hypothetical protocol for this compound is based on standard histological practices.

Experimental Protocol: this compound Staining of Formalin-Fixed, Paraffin-Embedded Tissue Sections

  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene for 5 minutes each.

    • Rehydrate through descending grades of alcohol: two changes of 100% ethanol (B145695) for 3 minutes each, two changes of 95% ethanol for 3 minutes each, and one change of 70% ethanol for 3 minutes.

    • Rinse in distilled water for 5 minutes.

  • Nuclear Staining (Hematoxylin):

    • Immerse slides in Harris's hematoxylin (B73222) for 5-10 minutes.

    • Rinse in running tap water for 5 minutes.

    • Differentiate in 0.5% acid alcohol (0.5% HCl in 70% ethanol) for 10-30 seconds.

    • Rinse in running tap water for 1 minute.

    • Blue in Scott's tap water substitute or 0.2% ammonia (B1221849) water for 1-2 minutes.

    • Rinse in running tap water for 5 minutes.

  • Counterstaining (this compound):

    • Prepare a 0.5% (w/v) aqueous solution of this compound.

    • Immerse slides in the this compound solution for 2-5 minutes. The optimal time may need to be determined empirically.

    • Rinse briefly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through ascending grades of alcohol: 95% ethanol for 1 minute, and two changes of 100% ethanol for 2 minutes each.

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a permanent mounting medium.

Factors Influencing Staining Reproducibility

Several variables can impact the consistency of staining results across different laboratories. The following table summarizes key factors and their potential effects on this compound staining.

FactorPotential Effect on StainingMitigation Strategy
Dye Concentration Higher concentrations may lead to overstaining and lack of differentiation. Lower concentrations can result in weak staining.Precisely weigh the dye and use a calibrated volumetric flask to prepare the staining solution.
Staining Time Insufficient time will cause pale staining, while excessive time can lead to non-specific background staining.Use a calibrated timer and standardize the staining duration across all samples.
pH of Staining Solution The acidity of the dye solution can affect its binding affinity to tissue components.Measure and record the pH of the staining solution. Use buffers to maintain a consistent pH if necessary.
Fixation The type of fixative and duration of fixation can alter tissue antigenicity and dye binding.Standardize the fixation protocol (e.g., 10% neutral buffered formalin for 24-48 hours).
Tissue Processing Inadequate dehydration or clearing can result in uneven staining.Ensure proper tissue processing by following a standardized protocol and maintaining the quality of reagents.
Differentiation Step The duration and composition of the differentiating solution are critical for achieving the desired contrast.Carefully control the differentiation time and the concentration of the acid alcohol.

Visualizing the Workflow for Reproducible Staining

To ensure consistency, a standardized workflow is essential. The following diagram illustrates the key stages for achieving reproducible this compound staining.

G cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_qc Quality Control cluster_key Key for Reproducibility Fixation Standardized Fixation (e.g., 10% NBF, 24-48h) Processing Consistent Tissue Processing (Dehydration, Clearing, Embedding) Fixation->Processing Sectioning Uniform Section Thickness (e.g., 4-5 µm) Processing->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Hematoxylin Hematoxylin Staining (Controlled Time & Differentiation) Deparaffinization->Hematoxylin AcidRed This compound Staining (Standardized Concentration & Time) Hematoxylin->AcidRed Dehydration Dehydration & Clearing AcidRed->Dehydration Mounting Mounting Dehydration->Mounting Microscopy Microscopic Evaluation (Standardized Settings) Mounting->Microscopy Analysis Image Analysis (Quantitative Assessment) Microscopy->Analysis key Standardization of: - Reagent Preparation - Incubation Times - Washing Steps - Environmental Conditions

Workflow for Reproducible Staining

Alternatives to this compound

For researchers seeking established and well-documented counterstains, several alternatives to this compound are available.

StainColorAdvantagesDisadvantages
Eosin Y Pink to Red- Widely used and well-characterized- Provides excellent differentiation of cytoplasmic and extracellular components- Stable and readily available- Can be sensitive to pH changes- Overstaining can mask nuclear detail
Phloxine B Pinkish-Red- Provides a more intense red color than Eosin Y- Good for highlighting specific cytoplasmic granules- Can be prone to fading over time- May not provide as much tonal variation as Eosin Y
Biebrich Scarlet Scarlet-Red- Used in trichrome stains to differentiate muscle and cytoplasm- Not typically used as a standalone counterstain- Can be less stable than Eosin Y
Nuclear Fast Red (Kernechtrot) Red- Primarily a nuclear stain, but can provide light cytoplasmic counterstaining- Weaker cytoplasmic staining compared to other options

Decision-Making for Stain Selection

Choosing the appropriate stain depends on the specific research question and desired outcome. The following decision tree can guide researchers in selecting the most suitable red counterstain.

G Start Start: Need a Red Counterstain Q1 Is a well-established and widely documented stain required? Start->Q1 Q2 Is intense red coloration for specific cytoplasmic components needed? Q1->Q2 Yes AcidRed Consider this compound (Requires extensive validation) Q1->AcidRed No A1_Yes Yes A1_No No Q3 Is the stain part of a trichrome staining procedure? Q2->Q3 No Phloxine Use Phloxine B Q2->Phloxine Yes A2_Yes Yes A2_No No Eosin Use Eosin Y Q3->Eosin No Biebrich Use Biebrich Scarlet Q3->Biebrich Yes A3_Yes Yes A3_No No

Decision Tree for Red Counterstain Selection

References

A Comparative Guide to Quantitative Protein Analysis: Evaluating Alternatives to Acid Red 119

Author: BenchChem Technical Support Team. Date: December 2025

While Acid Red 119, a diazo dye, finds applications in industrial dyeing and has been studied for its removal from wastewater, it is not a standard reagent for quantitative analysis in research and drug development.[1][2][3][4][5][6][7] For researchers, scientists, and professionals in drug development requiring precise protein quantification, several well-established colorimetric and spectrophotometric methods are the preferred choice. This guide provides a comprehensive comparison of these mainstream assays, highlighting their principles, performance, and limitations to aid in selecting the most appropriate method for your experimental needs.

Overview of Standard Protein Quantification Assays

The most commonly employed methods for protein quantification are the Bradford, Bicinchoninic Acid (BCA), and Lowry assays. These assays are favored for their sensitivity, accuracy, and ease of use in a laboratory setting.[8][9][10][11][12] Each method relies on a distinct chemical principle, resulting in different levels of sensitivity, specificity, and compatibility with various sample components.

Comparative Analysis of Protein Quantification Assays

The selection of an appropriate protein assay is critical for accurate and reproducible results. The following table summarizes the key quantitative parameters of the most common protein assays.

Parameter Bradford Assay BCA Assay Lowry Assay UV 280nm Absorbance
Principle Dye-binding (Coomassie Brilliant Blue G-250)Copper reduction (Biuret reaction) & BCA chelationCopper reduction (Biuret reaction) & Folin-Ciocalteu reagentIntrinsic UV absorbance by aromatic amino acids
Wavelength (nm) 595[8][13][14][15]562[8][16][17]650-750[9]280[8][18]
Detection Range (µg/mL) 1-1500[13][19]25-2000[19]5-150[9]50-2000[8]
Assay Time ~15 minutes[16]~60 minutes[16]~40 minutes< 5 minutes
Protein-to-Protein Variation High[17]LowModerateHigh
Compatibility with Reducing Agents Yes[9]No[9][20]No[9]Yes
Compatibility with Detergents No[9][11][17]Yes (up to 5%)[11]Yes[9]Yes

Experimental Protocols and Methodologies

Detailed and standardized protocols are essential for obtaining reliable data. Below are the generalized experimental workflows for the Bradford, BCA, and Lowry assays.

Bradford Assay Workflow

The Bradford assay is a rapid and simple method based on the binding of Coomassie Brilliant Blue G-250 dye to proteins.[13][14][15]

cluster_prep Sample & Standard Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis prep_std Prepare protein standards (e.g., BSA) add_reagent Add Bradford reagent to standards and samples prep_std->add_reagent prep_sample Prepare unknown protein samples prep_sample->add_reagent incubate Incubate at room temperature for ~5 minutes add_reagent->incubate measure_abs Measure absorbance at 595 nm incubate->measure_abs plot_curve Plot standard curve (Absorbance vs. Concentration) measure_abs->plot_curve calc_conc Determine concentration of unknown samples plot_curve->calc_conc cluster_prep Sample & Standard Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis prep_std Prepare protein standards (e.g., BSA) add_reagent Add BCA working reagent to standards and samples prep_std->add_reagent prep_sample Prepare unknown protein samples prep_sample->add_reagent incubate Incubate at 37°C for 30 minutes add_reagent->incubate cool Cool to room temperature incubate->cool measure_abs Measure absorbance at 562 nm cool->measure_abs plot_curve Plot standard curve (Absorbance vs. Concentration) measure_abs->plot_curve calc_conc Determine concentration of unknown samples plot_curve->calc_conc

References

Safety Operating Guide

Proper Disposal of Acid Red 119: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Acid Red 119, a water-soluble diazo dye. The following procedures are intended for researchers, scientists, and drug development professionals handling this chemical in a laboratory setting. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound is classified as a chemical that causes skin and serious eye irritation and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory during its use and disposal.

I. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate PPE. The following table summarizes the required equipment.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles
Face ShieldTo be worn in addition to goggles for splash risks
Hand Protection GlovesChemical-resistant (e.g., nitrile or neoprene)
Body Protection Lab Coat/ApronChemical-resistant
Protective ClothingLong-sleeved and full-length pants
Respiratory RespiratorRecommended when handling the powder form to avoid inhalation of dust.[2]

II. Step-by-Step Disposal Procedure for Aqueous this compound Waste

This protocol outlines the steps for neutralizing and disposing of small quantities of aqueous solutions of this compound, a common scenario in a research laboratory.

A. Waste Collection and Segregation:

  • Collect Waste: Collect all aqueous waste containing this compound in a designated, properly labeled, and sealed waste container.

  • Segregate: Do not mix this compound waste with other chemical waste streams, especially organic solvents or strong oxidizing agents, to prevent unforeseen chemical reactions.

B. Neutralization of Acidic Dye Waste:

This procedure should be performed in a certified chemical fume hood.

  • Prepare a Basic Solution: Prepare a dilute solution of sodium bicarbonate (baking soda) or sodium hydroxide.

  • Slow Addition: While stirring continuously, slowly add the basic solution to the this compound waste. Monitor the pH of the solution using pH indicator strips or a calibrated pH meter.

  • Target pH: Continue adding the basic solution until the pH of the waste is neutral (between 6.0 and 8.0).

  • Observe for Reactions: Be vigilant for any signs of a chemical reaction, such as gas evolution or a significant temperature change. If a reaction occurs, slow down or temporarily halt the addition of the basic solution.

C. Final Disposal:

  • Consult Local Regulations: Before proceeding, consult your institution's Environmental Health & Safety (EHS) office and local hazardous waste regulations to ensure full compliance. Waste generators must determine if a discarded chemical is classified as hazardous waste.[3]

  • Approved Waste Disposal Plant: Dispose of the neutralized contents and the container through an approved waste disposal plant.[1] Do not pour the neutralized solution down the drain unless explicitly permitted by your local regulations for decontaminated dye solutions.

  • Container Disposal: Do not reuse empty containers. Dispose of them as unused product in accordance with federal, state, and local regulations.[1]

III. Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading by using an inert absorbent material such as sand or vermiculite. Do not let the product enter drains, waterways, or soil.[1]

  • Collection: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_prep Preparation cluster_characterize Waste Characterization cluster_treatment Treatment cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe is_aqueous Is the waste an aqueous solution? ppe->is_aqueous is_acidic Is the solution acidic? is_aqueous->is_acidic Yes consult_reg Consult Local/Institutional Regulations is_aqueous->consult_reg No (Solid Waste) neutralize Neutralize with a weak base to pH 6-8 is_acidic->neutralize Yes is_acidic->consult_reg No neutralize->consult_reg drain_disposal Permitted Drain Disposal? consult_reg->drain_disposal approved_facility Dispose via Approved Hazardous Waste Facility end End of Process approved_facility->end drain_disposal->approved_facility No drain_disposal->end Yes

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Acid Red 119

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Acid Red 119, a chemical that requires careful management. Adherence to these protocols will help mitigate risks and ensure operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a red, odorless powder that can cause irritation to the skin, eyes, and respiratory tract.[1][2] It is harmful if swallowed and may cause gastrointestinal discomfort.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Eye Protection Chemical safety gogglesTo protect against dust particles and splashes.[1]
Hand Protection Rubber or Nitrile glovesTo prevent skin contact and irritation.[1][3]
Respiratory Protection Approved respiratorTo be used when handling the powder to avoid inhalation of dust.[1]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and efficiency. The following workflow outlines the key steps for its management within a laboratory setting.

Figure 1: Workflow for Safe Handling of this compound Receiving Receiving and Storage Preparation Preparation of Solutions Receiving->Preparation Store in a cool, dry, well-ventilated area in a tightly closed container. Handling Experimental Use Preparation->Handling Work in a chemical fume hood. Use appropriate PPE. Disposal Waste Disposal Handling->Disposal Collect all waste in a designated, labeled container. Decontamination Decontamination of Workspace and Equipment Handling->Decontamination Clean spills immediately. Disposal->Decontamination Figure 2: Emergency Response Protocol for this compound Exposure Exposure Accidental Exposure Occurs Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Seek_Medical_Aid Seek Immediate Medical Attention Eye_Contact->Seek_Medical_Aid Immediately flush eyes with plenty of water for at least 15 minutes. Skin_Contact->Seek_Medical_Aid Flush skin with plenty of soap and water. Remove contaminated clothing. Inhalation->Seek_Medical_Aid Move to fresh air immediately. Ingestion->Seek_Medical_Aid If conscious, give 2-4 cupfuls of milk or water. Do NOT induce vomiting.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.